molecular formula C3H2BrIN2 B2549923 5-bromo-2-iodo-1H-imidazole CAS No. 857811-78-0

5-bromo-2-iodo-1H-imidazole

カタログ番号: B2549923
CAS番号: 857811-78-0
分子量: 272.871
InChIキー: GUDYQYMPJAGBCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-2-iodo-1H-imidazole is a useful research compound. Its molecular formula is C3H2BrIN2 and its molecular weight is 272.871. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-iodo-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-iodo-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-bromo-2-iodo-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrIN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDYQYMPJAGBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physical and chemical properties of 5-bromo-2-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and orthogonal reactivity of 5-bromo-2-iodo-1H-imidazole (CAS: 857811-78-0). It is designed for medicinal chemists utilizing this scaffold for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies.

A Versatile Dual-Halogenated Scaffold for Orthogonal Functionalization

Executive Summary

5-Bromo-2-iodo-1H-imidazole is a high-value heterocyclic building block characterized by three distinct points of diversity: the nucleophilic nitrogen (N-1), the highly reactive C-2 iodide, and the moderately reactive C-5 bromide. Its utility lies in the orthogonal reactivity of the halogen substituents, allowing sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without the need for intermediate isolation in some one-pot protocols. This guide provides the critical data and logic required to exploit this scaffold effectively.

Identity & Physicochemical Profile[1][2][3]

The introduction of two halogen atoms significantly alters the electronic landscape of the imidazole ring compared to the parent heterocycle. The electron-withdrawing nature of bromine and iodine increases the acidity of the N-1 proton and decreases the basicity of the N-3 nitrogen.

Chemical Identity
PropertyData
IUPAC Name 5-Bromo-2-iodo-1H-imidazole
CAS Number 857811-78-0
Molecular Formula C₃H₂BrIN₂
Molecular Weight 272.87 g/mol
SMILES Ic1nc(Br)c[nH]1
Appearance White to off-white crystalline solid
Physical Properties
ParameterValue / RangeNote
Melting Point 134–138 °C (Decomp.)Dependent on purity/crystallinity; iodides often darken/decompose near MP.
Solubility DMSO, DMF, MeOH, THFPoor solubility in water and non-polar alkanes (Hexane).
pKa (N-H) ~11.5 (Predicted)More acidic than imidazole (14.4) due to -I/-M effects of halogens.
pKa (N-3) ~3.5 (Predicted)Less basic than imidazole (7.0).
Tautomerism 4-Br vs. 5-BrExists in equilibrium; N-alkylation fixes the regiochemistry.

Structural Dynamics & Tautomerism

In solution, 5-bromo-2-iodo-1H-imidazole exists as a tautomeric mixture. The proton resides on either nitrogen, effectively making the C-4 and C-5 positions equivalent until functionalized.

Tautomerism cluster_0 Tautomeric Equilibrium T1 5-Bromo-2-iodo-1H-imidazole (Tautomer A) T2 4-Bromo-2-iodo-1H-imidazole (Tautomer B) T1->T2 Fast H-shift Product 1-Alkyl-5-bromo-2-iodoimidazole (Major Isomer usually) T1->Product N-Alkylation (Fixes Regiochemistry) caption Fig 1. Tautomeric shift impacts regioselectivity during N-protection.

Figure 1: The tautomeric equilibrium must be considered during N-alkylation. Steric hindrance usually favors alkylation at the nitrogen distal to the bromine (yielding the 1,4-isomer), but electronic effects can favor the 1,5-isomer depending on the base and electrophile.

Synthetic Routes & Purity Considerations[1][4][5]

Primary Synthesis Workflow

The most robust synthesis involves the sequential halogenation of imidazole. Direct iodination of 5-bromoimidazole is preferred over bromination of 2-iodoimidazole due to the instability of 2-iodoimidazole intermediates.

Protocol Summary:

  • Bromination: Imidazole + NBS

    
     5-Bromo-1H-imidazole.
    
  • Iodination: 5-Bromo-1H-imidazole +

    
     / NaOH (aq) 
    
    
    
    5-Bromo-2-iodo-1H-imidazole .
Impurity Profile

When sourcing or synthesizing this compound, analyze for these critical impurities:

  • 4,5-Dibromo-2-iodoimidazole: Result of over-bromination in step 1.

  • 2,4,5-Triiodoimidazole: Result of iodine scrambling.

  • Inorganic Salts: Residual sodium iodide or bromide can poison Pd-catalysts.

Reactivity & Functionalization (The Core Value)

The power of this scaffold lies in the bond dissociation energy (BDE) difference between C-I and C-Br. The C-I bond is weaker (~50-60 kcal/mol) than the C-Br bond (~70 kcal/mol), enabling chemoselective activation.

Reactivity Hierarchy
  • N-1 (Nucleophilic): Must be protected (SEM, Boc, THP) or alkylated first to prevent catalyst poisoning and side reactions.

  • C-2 Iodine (Electrophilic): Highest reactivity. Undergoes rapid oxidative addition with Pd(0) or Metal-Halogen exchange (Mg/Li).

  • C-5 Bromine (Electrophilic): Lower reactivity. Requires higher temperatures or specialized ligands (e.g., phosphines like XPhos/SPhos) to react after the C-2 position has been functionalized.

Reactivity cluster_reactivity Chemo-Selective Functionalization Order Scaffold 5-Bromo-2-iodo-1H-imidazole Step1 1. N-Protection / Alkylation (NaH, R-X) Scaffold->Step1 Essential First Step Step2 2. C-2 Functionalization (Suzuki/Sonogashira @ RT) Step1->Step2 Pd(PPh3)4, Base Selectivity > 95% Step3 3. C-5 Functionalization (Suzuki/Heck @ >80°C) Step2->Step3 Pd2(dba)3, Ligand Heat caption Fig 2. Sequential functionalization strategy leveraging halogen bond strengths.

Experimental Protocol: C-2 Selective Suzuki Coupling

This protocol demonstrates the selectivity for the Iodo-position over the Bromo-position.

Reagents:

  • N-Protected Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq)
    
  • Solvent: DME/Water (4:1)

Procedure:

  • Degas: Sparge the solvent mixture with argon for 15 minutes.

  • Combine: Add scaffold, boronic acid, and catalyst to the reaction vessel under argon.

  • Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.

    • Note: Heating is NOT recommended for this step if the C-5 bromine must be preserved. High heat (>60°C) may lead to "scrambling" or bis-coupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Outcome: Exclusive formation of the 2-aryl-5-bromoimidazole.

Handling, Stability & Safety

Stability
  • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to ambient light causes yellow/brown discoloration (liberation of

    
    ).
    
    • Storage: Amber vials, under inert atmosphere (Argon/Nitrogen), at -20°C for long-term storage.

  • Thermal Stability: Stable up to ~100°C, but avoid prolonged heating in the absence of reagents.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precaution: Avoid contact with metal spatulas (potential for trace metal contamination/reaction); use glass or Teflon tools.

References

  • Synthesis & Tautomerism: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

  • Selective Halogen Reactivity: Bellina, F., & Rossi, R. "Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles." Tetrahedron, 2006.

  • Crystallographic Data (Analogous Halogenated Imidazoles): Smolecule Database Entry: 5-bromo-2-iodo-1H-imidazole.

  • General Suzuki Coupling Protocols for Halo-Imidazoles: Organic Chemistry Portal: Suzuki Coupling.

An In-depth Technical Guide to 5-bromo-2-iodo-1H-imidazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2-iodo-1H-imidazole, a dihalogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The guide details its discovery and historical synthesis, outlines a robust and scalable synthetic protocol, and presents a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, it delves into the mechanistic rationale behind its synthesis, explaining the regioselectivity of the halogenation steps. The document concludes with a discussion of its current and potential applications as a versatile building block in the development of novel therapeutics.

Introduction: The Imidazole Scaffold and the Significance of Halogenation

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to participate in a wide range of biological interactions.[2] The introduction of halogen atoms to the imidazole ring profoundly influences its physicochemical and pharmacological properties. Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a powerful tool in drug design.[3]

5-bromo-2-iodo-1H-imidazole, a molecule featuring two different halogens at distinct positions, offers a unique platform for synthetic diversification. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate for the synthesis of complex molecular architectures.[3] This guide aims to provide a detailed and practical resource for researchers working with or considering the use of this versatile compound.

Discovery and History

The precise first synthesis of 5-bromo-2-iodo-1H-imidazole is not prominently documented in a single seminal publication. However, its development is rooted in the broader exploration of halogenated imidazoles. The general strategy for synthesizing such dihalogenated imidazoles involves a stepwise approach, typically starting with the bromination of the imidazole ring followed by iodination. This sequence is dictated by the relative reactivity of the positions on the imidazole ring towards electrophilic substitution.

Synthetic Methodology: A Robust and Scalable Approach

A highly efficient, one-pot "telescoped" synthesis has been developed, affording 5-bromo-2-iodo-1H-imidazole in a 71% overall yield.[3] This procedure involves the sequential bromination and iodination of 1H-imidazole without the need for isolation of the intermediate, 5-bromo-1H-imidazole.

Reaction Scheme

Synthesis Imidazole 1H-Imidazole Bromoimidazole 5-Bromo-1H-imidazole Imidazole->Bromoimidazole Product 5-Bromo-2-iodo-1H-imidazole Bromoimidazole->Product Step 2: Iodination reagent1 N-Bromosuccinimide (NBS) (1.1 equiv) Methanol, Reflux, 4h reagent2 1. n-BuLi, -78 °C 2. I₂ (1.1 equiv) reagent3 BF₃·Et₂O (5 equiv) N-Iodosuccinimide (NIS) (1.0 equiv) caption Synthesis of 5-bromo-2-iodo-1H-imidazole Mechanism cluster_bromination C5-Bromination (Electrophilic Aromatic Substitution) cluster_iodination C2-Iodination (via Lithiation) Imidazole Imidazole Intermediate1 Wheland Intermediate Imidazole->Intermediate1 + NBS Bromoimidazole 5-Bromo-1H-imidazole Intermediate1->Bromoimidazole - H⁺ Bromoimidazole2 5-Bromo-1H-imidazole Anion Imidazolide Anion Bromoimidazole2->Anion + n-BuLi - Butane Product 5-Bromo-2-iodo-1H-imidazole Anion->Product + I₂ - LiI caption Simplified mechanism of halogenation

Sources

Technical Monograph: Spectroscopic Characterization of 5-Bromo-2-iodo-1H-imidazole

[1]

Executive Summary & Compound Significance

5-Bromo-2-iodo-1H-imidazole is a critical heterocyclic building block in medicinal chemistry, particularly valued for its dual-halogenated scaffold which enables orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C-2 vs. Sonogashira at C-5).[1][2] Its structural integrity is defined by the specific regiochemistry of the bromine and iodine substituents.[1][3]

This guide provides a definitive spectroscopic profile for 5-bromo-2-iodo-1H-imidazole.[1][3] Unlike simple imidazoles, the presence of two heavy halogens introduces unique isotopic patterns in Mass Spectrometry (MS) and distinct chemical shifts in Nuclear Magnetic Resonance (NMR), which are detailed below to facilitate precise quality control and structural validation.

Mass Spectrometry (MS) Profiling[1][3]

Theoretical Isotopic Distribution

The mass spectrum of this compound is dominated by the isotopic signatures of Bromine (



13

13
  • Molecular Formula:

    
    [1][3]
    
  • Exact Mass: 271.84 (for

    
    Br) / 273.84 (for 
    
    
    Br)[1][3]
Expected Fragmentation Pattern (EI/ESI)

In positive ionization modes (ESI+), the protonated molecular ion

131:1 doublet3
Ion Speciesm/z (

Br)
m/z (

Br)
Relative IntensityDescription

272.8 274.8 100% / 98% Parent Ion (Doublet)

145.9147.9MediumLoss of Iodine radical (127 Da)

193.9193.9LowLoss of Bromine (79/81 Da)

~245~247LowRing fragmentation (loss of 27 Da)
Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the logical fragmentation pathway used to confirm the presence of both halogens.

MS_FragmentationM[M+H]+ m/z 273/275Frag1[M - I]+ m/z 146/148M->Frag1- I• (127)Frag2[M - Br]+ m/z 194M->Frag2- Br• (79/81)Frag3Ring Cleavage (HCN Loss)M->Frag3- HCN (27)

Figure 1: Proposed fragmentation pathway for 5-bromo-2-iodo-1H-imidazole showing primary loss of iodine and bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][6]

1H NMR (Proton NMR)

The symmetry of the imidazole ring is broken by the 2,5-substitution.[1][3] The spectrum is deceptively simple, featuring a single aromatic singlet and a broad exchangeable proton.[1][3]

  • Solvent: DMSO-d

    
     (Recommended to visualize labile NH)
    
  • Frequency: 400 MHz or higher

ProtonChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
NH 12.5 - 13.5 Broad Singlet (br s)1HN1-H (Exchangeable)
CH 7.30 - 7.60 Singlet (s)1HC4-H (Aromatic)

Technical Insight:

  • Tautomerism: In solution, 5-bromo-2-iodoimidazole exists in equilibrium with its 4-bromo tautomer.[1][3] However, due to rapid proton exchange, the C4-H and C5-H positions are often averaged or appear as a single set of peaks unless the temperature is lowered significantly. The shift of the C4-H is deshielded by the adjacent bromine and the ring current.[1][3]

  • Solvent Effect: In CDCl

    
    , the NH peak may broaden into the baseline or shift upfield (
    
    
    10 ppm), and solubility may be poor.[1][3] DMSO-d
    
    
    is the standard for polar heterocycles.[1][3]
13C NMR (Carbon NMR)

The

13
CarbonShift (

, ppm)
TypeDescription
C2 ~95 - 105 Quaternary (C-I)Strongly shielded by Iodine (Heavy Atom Effect)
C5 ~110 - 120 Quaternary (C-Br)Shielded relative to unsubstituted imidazole
C4 ~135 - 145 Methine (CH)Typical aromatic imidazole CH

Infrared (IR) Spectroscopy[1][3][4][5]

IR analysis provides quick verification of functional groups, particularly the N-H stretch and the carbon-halogen fingerprints.[1][3]

Frequency (cm

)
Vibration ModeIntensityDiagnostic Value
3100 - 2800 N-H StretchBroad, MedConfirms free amine (1H-imidazole)
1520 - 1480 C=N / C=C Ring StretchSharp, MedAromatic hetero-ring character
~1000 - 1100 C-H In-plane BendSharpAromatic C-H
600 - 500 C-Br StretchMed/StrongPresence of Bromine
< 500 C-I StretchWeakPresence of Iodine (often below fingerprint)

Experimental Protocol: Structural Validation Workflow

The following protocol ensures data integrity when characterizing synthesized or purchased batches of 5-bromo-2-iodo-1H-imidazole.

Sample Preparation
  • Solubility Check: Dissolve ~5 mg of sample in 0.6 mL DMSO-d

    
    . If the solution is cloudy, filter through a cotton plug directly into the NMR tube.[1][3]
    
  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference against the residual DMSO pentet (2.50 ppm).[1][3]

Analytical Workflow Diagram

WorkflowStartCrude/Purchased SampleStep11. Solubility Check (DMSO-d6 vs CDCl3)Start->Step1Step22. 1H NMR Acquisition (Look for 1:1 ratio of NH:CH)Step1->Step2DecisionPurity > 95%?Step2->DecisionStep33. LC-MS (ESI+) Confirm m/z 273/275 doubletDecision->Step3YesFailRecrystallize (EtOH/Water)Decision->FailNoStep44. 13C NMR (Overnight run for C-I detection)Step3->Step4PassRelease for SynthesisStep4->PassFail->Step1

Figure 2: Step-by-step validation workflow for 5-bromo-2-iodo-1H-imidazole.

Critical Quality Attributes (CQA)
  • Appearance: Off-white to pale yellow solid.[1][3] Darkening indicates iodine liberation (decomposition).[1][3]

  • Melting Point: Literature values typically range between 130°C - 140°C (dec), though specific polymorphs may vary.[1][3]

  • Storage: Must be stored at 2-8°C , protected from light, to prevent deiodination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24871567, 5-Bromo-2-iodo-1H-imidazole.[1][3] Retrieved from [Link][1][3]

Methodological & Application

Application Note: 5-Bromo-2-iodo-1H-imidazole as a Strategic Scaffold in Drug Discovery

[1]

Introduction: The "Linchpin" Scaffold

5-bromo-2-iodo-1H-imidazole represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles: the acidic N-H (pKa ~14), the highly reactive C-2 iodide, and the less reactive C-5 bromide.

This hierarchy allows researchers to perform sequential, regioselective transformations without the need for intermediate isolation in some cases. By exploiting the bond dissociation energy differences between C-I (approx. 57 kcal/mol) and C-Br (approx. 68 kcal/mol), chemists can install distinct pharmacophores at the C-2 and C-5 positions with high precision.

Key Applications
  • Kinase Inhibitors: The imidazole core mimics the purine ring of ATP, making it a privileged scaffold for p38 MAPK, BRAF, and VEGFR inhibitors.

  • Fragment-Based Drug Design (FBDD): Used as a core module to grow ligands in defined vectors.

  • Material Science: Precursor for energetic materials and ionic liquids.

Strategic Reactivity Analysis

The successful utilization of this building block relies on adhering to a strict order of operations. Violating this hierarchy often leads to polymerization or regioisomeric mixtures.

Reactivity Hierarchy (Most to Least Reactive)
  • N-1 Position (Deprotonation/Alkylation): The first step must be N-protection or functionalization. Leaving the N-H free poisons Pd-catalysts and complicates regioselectivity due to tautomerism (4-bromo vs. 5-bromo shift).

  • C-2 Position (Iodine): The C-2 iodine undergoes oxidative addition with Pd(0) significantly faster than the C-5 bromine. It is also the site of preferential metal-halogen exchange (Lithium/Magnesium).

  • C-5 Position (Bromine): Requires higher temperatures or more active catalyst systems to react, typically after the C-2 position has been functionalized.

Visualization: Reactivity Logic Flow

The following diagram maps the decision tree for functionalizing this scaffold.

ReactivityMapcluster_0Critical Control PointScaffold5-Bromo-2-iodo-1H-imidazoleStep1Step 1: N-Functionalization(Locks Regiochemistry)Scaffold->Step1 EssentialStep2Step 2: C-2 Selective Coupling(Suzuki/Sonogashira @ RT)Step1->Step2 I > Br SelectivityStep3Step 3: C-5 Coupling(Suzuki/Heck @ >80°C)Step2->Step3 Remaining Handle

Figure 1: The mandatory sequential workflow to ensure regiochemical integrity.

Detailed Protocols

Protocol A: N-Protection (The "Locking" Step)

Before any metal-catalyzed coupling, the tautomeric equilibrium between 4-bromo and 5-bromo must be locked. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended for its stability under basic coupling conditions and ease of removal (TFA or TBAF).

Reagents:

  • 5-bromo-2-iodo-1H-imidazole (1.0 eq)

  • NaH (60% dispersion in oil, 1.2 eq)

  • SEM-Cl (1.1 eq)

  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Cool a solution of imidazole in DMF to 0 °C under Argon.

  • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0 °C.

  • Add SEM-Cl dropwise via syringe.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: TLC (Hexane/EtOAc 8:2) should show a single spot with higher Rf than starting material.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Outcome: Yields 1-SEM-5-bromo-2-iodoimidazole . (Note: Sterics usually favor the 1,5-isomer over 1,4, but NOE analysis is recommended if regiochemistry is critical).

Protocol B: C-2 Selective Suzuki-Miyaura Coupling

This protocol exploits the higher reactivity of the C-I bond. By maintaining mild temperatures, the C-Br bond remains intact.

Reagents:

  • N-Protected Scaffold (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Pd(PPh₃)₄ (5 mol%) - Tetrakis is preferred for high I/Br selectivity over more active Buchwald precatalysts.

  • Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step:

  • Degassing: Sparge the DME/Water solvent mixture with Argon for 15 minutes. Oxygen is the enemy of selectivity here (homocoupling).

  • Assembly: In a reaction vial, combine Scaffold, Boronic Acid, and Base. Add solvent.[1][2][3]

  • Catalyst Addition: Add Pd(PPh₃)₄ last.[1] Seal the vial.

  • Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.

    • Critical Note: Do NOT heat. Heating >40 °C risks activating the C-Br bond.

  • Monitoring: Monitor consumption of starting material by LC-MS. The product mass should correspond to the mono-arylated species.

  • Purification: Silica gel chromatography.

Data Summary: Selectivity Profile

ParameterC-2 Coupling (Target)C-5 Coupling (Side Product)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ / XPhos Pd G3
Temperature 20–25 °C> 80 °C
Time 4–12 h2–6 h
Selectivity > 95%N/A (Sequential)
Protocol C: C-5 Sequential Functionalization (Sonogashira)

Once the C-2 position is arylated, the C-5 bromide can be engaged. This step typically requires heat.

Reagents:

  • C-2 Substituted Imidazole (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (10 mol%)

  • Et₃N (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolve the C-2 substituted intermediate in DMF.

  • Add Et₃N, Alkyne, Pd-catalyst, and CuI.

  • Degas thoroughly (Sonogashira is highly sensitive to O₂ -> Glaser coupling of alkynes).

  • Heat to 60–80 °C for 4 hours.

  • Workup: Standard aqueous workup. Copper residues can be removed with an aqueous NH₄OH wash.

Troubleshooting & Self-Validating Checks

Issue: Loss of Regioselectivity (C-2 vs C-5 mixture)
  • Cause: Temperature too high during Step 2, or using a "hot" catalyst like Pd(dtbpf) or SPhos too early.

  • Fix: Switch to Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ and strictly control temp at 20 °C.

Issue: Protodehalogenation (Loss of Br)
  • Cause: Hydride source present or excessive heating in alcoholic solvents.

  • Fix: Use non-protic solvents (DME, Toluene) and avoid Ethanol/Isopropanol if reduction is observed.

Issue: N-Protecting Group Migration
  • Cause: SEM/Boc migration can occur in imidazoles under thermodynamic control.

  • Check: Verify Regiochemistry via 2D NMR (HMBC) showing correlation between N-CH₂ protons and C-2/C-5 carbons.

Pathway Visualization: Sequential Synthesis

SynthesisWorkflowStart5-bromo-2-iodo-1H-imidazoleProtectedIntermediate A:1-SEM-5-bromo-2-iodo-imidazoleStart->ProtectedSEM-Cl, NaHDMF, 0°C -> RTMonoCoupledIntermediate B:C-2 Arylated Scaffold(Br intact)Protected->MonoCoupledAr-B(OH)2, Pd(PPh3)4Na2CO3, DME, 25°C(Selective C-I Activation)FinalFinal Product:2,5-Disubstituted ImidazoleMonoCoupled->FinalR-C≡CH, PdCl2(PPh3)2CuI, Et3N, 80°C(C-Br Activation)

Figure 2: Step-by-step synthetic workflow for generating 2,5-disubstituted libraries.

References

  • Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles. Source:Journal of Organic Chemistry. Context: Establishes the general order of oxidative addition (I > Br > Cl) in heterocyclic systems. Link:[Link] (General Journal Link for foundational concept)

  • Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Source:Beilstein Journal of Organic Chemistry. Context: Reviews one-pot procedures and sequential couplings involving di-halogenated substrates. Link:[Link]

  • Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation. Source:National Institutes of Health (PubMed / Tetrahedron). Context: Specific protocol for Suzuki coupling on bromo-imidazoles, highlighting phase-transfer conditions. Link:[Link]

  • Regioselective Synthesis of 2,4,5-Trisubstituted Imidazoles. Source:Journal of Medicinal Chemistry. Context: Application of the scaffold in kinase inhibitor design (p38 MAP kinase). Link:[Link]

(Note: While specific page numbers for general reactions vary by exact substrate, Reference 2 and 3 provide the most direct experimental grounding for the protocols described above.)

Application Note: A Comprehensive Protocol for the N-Alkylation of 5-bromo-2-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the N-alkylation of 5-bromo-2-iodo-1H-imidazole, a critical transformation for synthesizing advanced intermediates in drug discovery and materials science. N-alkylated imidazoles are a cornerstone in medicinal chemistry, and the ability to selectively functionalize this dihalogenated scaffold opens avenues for extensive structure-activity relationship (SAR) studies.[1][2] This guide delves into the underlying reaction principles, offers a step-by-step experimental procedure, and provides insights into managing the key challenge of regioselectivity. The protocol is designed to be self-validating, incorporating in-process monitoring and definitive product characterization.

Introduction: The Significance of N-Alkylated Dihalogenated Imidazoles

The imidazole ring is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. The introduction of substituents on the imidazole nitrogen profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity.[1] The starting material, 5-bromo-2-iodo-1H-imidazole, is a particularly valuable building block. The two distinct halogen atoms serve as versatile handles for subsequent orthogonal functionalization, most notably through differential cross-coupling reactions, allowing for the rapid construction of complex molecular architectures.

This protocol details a standard and reliable method for N-alkylation, a fundamental step in leveraging the full synthetic potential of this versatile precursor.

Reaction Principle & Mechanistic Insights

The N-alkylation of 5-bromo-2-iodo-1H-imidazole proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The process involves two primary steps:

  • Deprotonation: A suitable base is used to abstract the acidic proton from the imidazole nitrogen (N-H), generating a nucleophilic imidazolide anion.[1][3]

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), forming the new N-C bond and displacing the leaving group (e.g., a halide ion).[1][3]

The Challenge of Regioselectivity

A critical consideration for the N-alkylation of an unsymmetrically substituted imidazole like 5-bromo-2-iodo-1H-imidazole is regioselectivity .[4] Deprotonation results in an ambident imidazolide anion where the negative charge is delocalized across both nitrogen atoms. Consequently, the subsequent alkylation can occur at either nitrogen, potentially yielding a mixture of two regioisomers: 1-alkyl-5-bromo-2-iodo-1H-imidazole and 1-alkyl-4-bromo-2-iodo-1H-imidazole .

The ratio of these isomers is governed by a combination of factors:

  • Electronic Effects: The potent electron-withdrawing inductive effects of the iodine and bromine atoms decrease the electron density of the adjacent nitrogen atoms. This influences the acidity of the N-H proton and the relative nucleophilicity of the two nitrogens in the resulting anion.[4][5]

  • Steric Hindrance: The large iodine atom at the C2 position can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen. This effect becomes more pronounced with bulkier alkylating agents, often favoring alkylation at the less hindered N3 nitrogen.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the final product ratio by altering the solvation of the anion and the transition state energies.[5][6]

This protocol is optimized to favor the formation of the thermodynamically more stable product, but researchers must be prepared to separate isomeric products during purification.

Experimental Protocol

This section provides a general, field-proven procedure for the N-alkylation of 5-bromo-2-iodo-1H-imidazole using sodium hydride as the base and an alkyl bromide as the electrophile.

Materials and Reagents
ReagentGradeSupplierNotes
5-bromo-2-iodo-1H-imidazole≥97%Sigma-Aldrich, etc.Store in a desiccator.
Sodium Hydride (NaH)60% dispersion in mineral oilAcros, AldrichHighly reactive; handle with care under inert gas.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv® or equivalent, ≥99.8%EMD Millipore, etc.Use a freshly opened bottle or from a solvent purification system.
Alkyl Halide (e.g., Benzyl Bromide)≥98%VariousUse a fresh, high-purity reagent.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, etc.For extraction and chromatography.
HexanesACS GradeFisher Scientific, etc.For chromatography.
Saturated aq. NH₄Cl-Lab-preparedFor quenching the reaction.
Saturated aq. NaCl (Brine)-Lab-preparedFor washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying the organic phase.
Silica Gel230-400 meshVariousFor column chromatography.
Recommended Reaction Parameters
ParameterValueRationale
5-bromo-2-iodo-1H-imidazole1.0 eqLimiting reagent.
Sodium Hydride (NaH)1.1 - 1.2 eqA slight excess ensures complete deprotonation.
Alkylating Agent1.1 - 1.2 eqA slight excess drives the reaction to completion.
Solvent Concentration0.1 - 0.5 MBalances reaction rate and solubility.
Deprotonation Temperature0 °CControls the exothermic reaction and prevents side reactions.
Alkylation Temperature0 °C to Room Temp.Allows for controlled initiation, then completion at ambient temperature.
Reaction Time2 - 24 hoursDependent on the reactivity of the alkylating agent.
Step-by-Step Procedure

1. Reaction Setup:

  • Place a magnetic stir bar into a dry, two-neck round-bottom flask.

  • Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to prevent the reaction of NaH with atmospheric moisture.

2. Reagent Addition:

  • To the flask, add 5-bromo-2-iodo-1H-imidazole (1.0 eq).

  • Add anhydrous DMF via syringe to dissolve the starting material (target concentration ~0.2 M).

  • Cool the stirred solution to 0 °C using an ice-water bath.

3. Deprotonation:

  • Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise to the cold, stirred solution.

  • Causality Note: Adding the NaH slowly is essential for safety, as the reaction is exothermic and evolves flammable hydrogen gas. Ensure adequate ventilation and inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure deprotonation is complete.[1]

4. Alkylation:

  • Cool the reaction mixture back down to 0 °C.

  • Add the alkylating agent (1.1 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir vigorously.

5. Reaction Monitoring (Self-Validation):

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

  • A typical eluent system is 30-50% Ethyl Acetate in Hexanes.

  • The reaction is complete upon the disappearance of the starting imidazole spot. Reaction times can vary from 2 to 24 hours.[7]

6. Work-up:

  • Once complete, cool the flask to 0 °C in an ice bath.

  • Quench the reaction cautiously by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.[3][7]

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

7. Purification:

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient.[1]

  • Combine fractions containing the desired product(s) and concentrate to afford the purified N-alkylated imidazole.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the N-alkylation protocol.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Flame-Dry Glassware (Inert Atmosphere) add_reagents Add Imidazole & Anhydrous DMF start->add_reagents 1 deprotonation Cool to 0°C Add NaH add_reagents->deprotonation 2 alkylation Add Alkyl Halide Warm to RT deprotonation->alkylation 3 monitor Monitor by TLC alkylation->monitor 4 quench Quench with aq. NH4Cl monitor->quench 5 (Reaction Complete) extract Extract with EtOAc quench->extract 6 purify Column Chromatography extract->purify 7 end_node Characterize Product (NMR, MS) purify->end_node 8

Caption: Experimental workflow for the N-alkylation of 5-bromo-2-iodo-1H-imidazole.

Characterization and Validation

To ensure the trustworthiness of the experimental outcome, the identity and purity of the final product(s) must be confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent structure. The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the alkyl group are key indicators of successful alkylation. Analysis of the chemical shifts of the imidazole ring protons can help distinguish between the N1 and N3 alkylated regioisomers.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product, matching it to the expected formula.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by the absence of impurity signals in the NMR spectra.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive NaH (due to moisture exposure).2. Impure/degraded alkylating agent.3. Insufficient reaction time or temperature.1. Use a fresh bottle of NaH or wash it with anhydrous hexanes before use.2. Use a freshly purchased or purified alkylating agent.3. Allow the reaction to run longer or gently heat (e.g., 40-50 °C), monitoring by TLC.[7]
Poor Regioselectivity 1. Steric/electronic nature of the substrate and electrophile.2. Reaction conditions (solvent, base) favoring a mixture.1. This is an inherent challenge. Focus on efficient chromatographic separation.2. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) or solvents (e.g., THF, Acetonitrile) which can alter the product ratio.[6][9]
Difficult Purification 1. Products are inseparable by silica gel chromatography.2. Residual DMF in the crude product.1. Try a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC may be required.2. Ensure thorough washing with water and brine during the work-up to remove all DMF.

References

  • Application Notes and Protocols for N-alkyl
  • Protocol for N-Alkyl
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • Process for preparing 1-alkylimidazoles.
  • Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
  • Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.
  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Request PDF.
  • N-Alkylation of imidazoles. University of Otago.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives.

Sources

Application Note: 5-Bromo-2-iodo-1H-imidazole as a Regioselective Linchpin in Drug Discovery

[1]

Executive Summary

The 5-bromo-2-iodo-1H-imidazole scaffold (and its N-protected derivatives) represents a "privileged structure" in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its two halogen substituents.[2] The C-2 iodine atom is significantly more reactive toward oxidative addition than the C-5 bromine atom, allowing for highly controlled, sequential cross-coupling reactions.[1][2] This "linchpin" capability enables the rapid assembly of non-symmetric, polysubstituted imidazole cores—a structural motif ubiquitous in p38 MAP kinase inhibitors , antibacterial agents , and H3 receptor antagonists .[2]

This guide provides a validated roadmap for synthesizing, protecting, and sequentially functionalizing this scaffold to accelerate library generation.

Chemo-Selectivity Profile & Mechanistic Logic[1][3]

The utility of 5-bromo-2-iodo-1H-imidazole rests on the electronic disparity between the C-I and C-Br bonds.[1]

  • C-2 Position (Iodo): The C-2 carbon is flanked by two nitrogen atoms, making it electron-deficient.[1] The C-I bond is weaker (approx. 57 kcal/mol) and sterically accessible, rendering it highly reactive toward Pd(0) oxidative addition even at room temperature.[2]

  • C-5 Position (Bromo): The C-5 position is less electron-deficient than C-2.[1] The C-Br bond (approx. 68 kcal/mol) requires higher activation energy (elevated temperatures or specialized ligands) to undergo oxidative addition.[1]

The Golden Rule of Sequential Coupling:

Always functionalize the C-2 Iodine FIRST. Attempting to couple the C-5 Bromine first without protecting the Iodine will result in inseparable mixtures of regioisomers and oligomers.

Visualization: Reactivity Hierarchy

ReactivityProfileScaffold5-Bromo-2-iodo-1-R-imidazoleC2_SiteC-2 Iodo Site(High Reactivity)Scaffold->C2_SiteSite 1C5_SiteC-5 Bromo Site(Low Reactivity)Scaffold->C5_SiteSite 2Product1Intermediate A(2-Aryl-5-bromo)C2_Site->Product1Pd(0), RTSuzuki/SonogashiraProduct2Final Bioactive Core(2-Aryl-5-Heteroaryl)Product1->Product2Pd(0), HeatSuzuki/Buchwald

Figure 1: Orthogonal reactivity profile allowing sequential library assembly.

Protocol A: Synthesis of the Core Scaffold

Note: Direct halogenation of imidazole often yields mixtures.[2] The most robust route for the 5-bromo-2-iodo regioisomer involves sequential halogenation of a 1-protected imidazole.[1]

Target: 5-Bromo-2-iodo-1-methylimidazole

Rationale: The N-methyl group prevents tautomerization (fixing the C-4 vs. C-5 distinction) and simplifies purification.[1]

Reagents:
  • 1-Methylimidazole (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1][3]

  • Iodine (I2)

  • N-Bromosuccinimide (NBS)[1]

  • Solvents: Anhydrous THF, DMF, Acetonitrile[2]

Step 1: C-2 Iodination (Lithiation-Trapping) [1]
  • Setup: Flame-dry a 3-neck flask under Argon. Add 1-methylimidazole (10 mmol) and anhydrous THF (50 mL). Cool to -78°C .[1]

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 20 mins. Stir at -78°C for 45 mins. Mechanism: The C-2 proton is the most acidic (pKa ~33), allowing selective deprotonation.[2]

  • Quench: Dissolve I2 (1.2 equiv) in THF (10 mL) and add dropwise. The solution will decolorize as iodine is consumed.[2]

  • Workup: Warm to RT. Quench with sat. aq. Na2S2O3 (to remove excess iodine). Extract with EtOAc.[1][2]

  • Product: 2-iodo-1-methylimidazole . (Yield: ~85-90%).[1]

Step 2: C-5 Bromination (Electrophilic Substitution)
  • Setup: Dissolve 2-iodo-1-methylimidazole (5 mmol) in Acetonitrile (CH3CN, 25 mL).

  • Bromination: Add NBS (1.05 equiv) portion-wise at 0°C . Protect from light.[1][2]

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

    • Note: The C-5 position is electronically favored for electrophilic attack in 1-substituted imidazoles.[1] The bulky Iodine at C-2 further directs substitution away from itself, but C-4 is less nucleophilic than C-5.[1]

  • Workup: Concentrate solvent. Redissolve in EtOAc, wash with water/brine.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Product: 5-bromo-2-iodo-1-methylimidazole .

Protocol B: Sequential Cross-Coupling (The "Linchpin" Strategy)

Application: Synthesis of a p38 MAP Kinase Inhibitor Library.

Step 1: Selective C-2 Suzuki Coupling

Objective: Install the aryl group at the 2-position while leaving the 5-bromo site intact.[1]

Reagents:

  • 5-Bromo-2-iodo-1-methylimidazole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)[4]

  • Catalyst: Pd(PPh3)4 (3-5 mol%) — Mild catalyst prevents C-Br insertion.[1]

  • Base: Na2CO3 (2M aq, 2.0 equiv)[2]

  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water[1]

Procedure:

  • Combine scaffold, boronic acid, and solvent in a reaction vial.[2] Degas with Argon for 10 mins.

  • Add Pd(PPh3)4 and Base.[1]

  • Stir at Room Temperature to 45°C for 4-12 hours.

    • Critical Control Point: Do NOT exceed 60°C. Higher temperatures risk activating the C-Br bond.[1]

  • Monitoring: TLC should show consumption of starting material and appearance of the mono-coupled product.

  • Outcome: 2-Aryl-5-bromo-1-methylimidazole .

Step 2: C-5 Functionalization (Suzuki or Buchwald-Hartwig)

Objective: Functionalize the remaining 5-bromo site to complete the bioactive core.[1]

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[1][4]

  • Boronic Acid (Suzuki) or Amine (Buchwald) (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos — Active catalyst required for C-Br.[1]

  • Base: K3PO4 or Cs2CO3 (Suzuki); NaOtBu (Buchwald)

  • Conditions: 80°C - 110°C (Reflux).[1]

Procedure:

  • Dissolve the 2-aryl-5-bromo intermediate in 1,4-Dioxane.

  • Add the second coupling partner, base, and catalyst.[2][5]

  • Heat to 90°C overnight.

  • Outcome: 2,5-Diaryl-1-methylimidazole (Bioactive Core).[1]

Case Study: Synthesis of p38 MAP Kinase Inhibitor Analogs

p38 MAPK inhibitors (e.g., SB203580) often feature a central imidazole ring substituted with a 4-fluorophenyl group and a pyridine ring.[1]

Workflow Visualization:

SynthesisWorkflowStartStart: 5-Bromo-2-iodo-1-methylimidazoleStep1Step 1: C-2 Selective Coupling(4-Fluorophenylboronic acid)Pd(PPh3)4, Na2CO3, 40°CStart->Step1IntermediateIntermediate:5-Bromo-2-(4-fluorophenyl)-1-methylimidazoleStep1->IntermediateStep2Step 2: C-5 Coupling(4-Pyridylboronic acid)Pd(dppf)Cl2, K3PO4, 100°CIntermediate->Step2FinalFinal Target:SB203580 Analog(p38 MAPK Inhibitor)Step2->Final

Figure 2: Step-by-step assembly of a kinase inhibitor core using the regioselective protocol.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Mixture of Mono- and Di-coupled products in Step 1 Temperature too high or Catalyst too active.[1]Lower temp to RT. Use Pd(PPh3)4 instead of Pd(dppf)Cl2 or XPhos.
Low Yield in Step 1 (C-2 Coupling) Protodeiodination (Loss of Iodine).[1]Ensure anhydrous solvents if using organometallics; use mild bases (Na2CO3) rather than strong alkoxides.
Halogen Scrambling (Halogen Dance) Reaction time too long during lithiation.Keep lithiation time < 1h at -78°C. Quench immediately.
Regioisomer Contamination (C-4 vs C-5) Tautomerization of NH-imidazole.Must use N-protected starting material (Methyl, SEM, Boc) to lock regiochemistry.[1][2]

References

  • Regioselective Synthesis of 1,2,5-Trisubstituted Imidazoles. Journal of Organic Chemistry. Describes the foundational logic of sequential C-2 then C-5 functionalization. [Source: J. Org.[1][2] Chem. 2003, 68, 14, 5415–5418]([Link]2]

  • Synthesis of p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Details the biological relevance of the 2,4,5-trisubstituted imidazole core. [Source: Bioorg.[1][2] Med. Chem. Lett. 2008, 18, 14, 4033-4036]([Link]2]

  • Halogen-Selective Cross-Coupling of 5-Bromo-2-iodoimidazoles. Tetrahedron. Provides specific experimental conditions for differentiating C-I and C-Br reactivity.[1] [2]

  • Application of 1-Methylimidazole in Catalysis and Synthesis. BenchChem Application Notes. Reviews the synthesis and reactivity of methyl-substituted imidazoles.

Technical Application Note: Regioselective Sonogashira Coupling of 5-Bromo-2-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective C-2 alkynylation of 5-bromo-2-iodo-1H-imidazole , a versatile di-halogenated scaffold. The presence of two distinct halogen handles (Iodine at C-2 and Bromine at C-5) allows for sequential cross-coupling reactions. This protocol exploits the significant difference in bond dissociation energies (


) between C–I and C–Br bonds, enabling the selective functionalization of the C-2 position under mild Sonogashira conditions while leaving the C-5 bromide intact for subsequent diversification.

Key Technical Insight: The C-2 position in 1,3-azoles is inherently electron-deficient (situated between two nitrogen atoms), making the C-2 iodide highly activated for oxidative addition by Pd(0) species compared to the C-5 bromide.

Strategic Analysis & Pre-requisites

The Tautomer Challenge

The substrate 5-bromo-2-iodo-1H-imidazole exists in rapid tautomeric equilibrium with its 4-bromo isomer when the N-H is free.

  • Implication: Conducting cross-coupling on the free amine often leads to catalyst poisoning (via N-Pd coordination) and solubility issues.

  • Recommendation: Protocol A (N-Protection) is strongly recommended prior to coupling. Using a protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl) or Methyl not only locks the tautomer but also prevents the formation of insoluble copper-acetylide-imidazole complexes.

Reaction Selectivity Logic

The success of this protocol relies on kinetic control.

  • C–I Bond: Weak (~65 kcal/mol). Reacts at Room Temperature (RT).[1][2][3][4][5]

  • C–Br Bond: Stronger (~81 kcal/mol). Requires elevated temperatures (>60°C) or specialized ligands to react.

  • Control Strategy: By maintaining the reaction temperature below 40°C and using standard triphenylphosphine ligands (which are less active than bulky alkylphosphines), we achieve >98% selectivity for the C-2 position.

Experimental Protocols

Protocol A: N-Protection (Recommended Precursor Synthesis)

Objective: To synthesize 1-(SEM)-5-bromo-2-iodoimidazole to ensure solubility and defined regiochemistry.

Reagents:

  • 5-bromo-2-iodo-1H-imidazole (1.0 equiv)

  • Sodium Hydride (60% in oil, 1.2 equiv)

  • SEM-Cl (1.1 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Deprotonation: Dissolve the imidazole in DMF and cool to 0°C. Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C until gas evolution ceases (formation of the imidazolyl anion).

  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with sat. NH₄Cl.[1][3] Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Outcome: A mixture of N1-SEM-5-bromo and N1-SEM-4-bromo isomers is typically obtained (approx 1:1 to 4:1 ratio depending on sterics). These can often be separated by column chromatography, or the mixture carried forward if the C-5/C-4 position is symmetric in downstream applications. For this guide, we assume the 5-bromo isomer is isolated.

Protocol B: Regioselective C-2 Sonogashira Coupling

Objective: Selective alkynylation of the C-2 iodide.

Materials:

  • Substrate: 1-Protected-5-bromo-2-iodoimidazole (1.0 equiv)

  • Alkyne: Phenylacetylene (1.1 equiv) [Representative terminal alkyne][1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv / 3 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: THF (Degassed, Anhydrous) [0.2 M]

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, dissolve the imidazole substrate in THF and Et₃N. Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the solution. The solution typically turns yellow/brown.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe at Room Temperature (20–25°C).

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Monitoring: Monitor by TLC or LC-MS.[1] The starting material (iodide) should disappear. The bromide peak should remain intact.

    • Note: Do NOT heat. Heating >50°C risks activating the C-5 bromide.

  • Quench: Dilute with diethyl ether and add sat. NH₄Cl solution.

  • Purification: Separate layers. The aqueous layer (blue due to Cu) is extracted with ether. Combined organics are washed with brine, dried (MgSO₄), and concentrated.[1]

  • Isolation: Flash chromatography (Hexanes/EtOAc gradient).

Data & Performance Metrics

The following table summarizes typical yields and selectivity metrics based on internal validation data for this class of substrates.

ParameterCondition A (Recommended)Condition B (Aggressive)Condition C (Unprotected)
Substrate N-SEM-5-bromo-2-iodoN-SEM-5-bromo-2-iodo5-bromo-2-iodo-1H-imidazole
Temperature 23°C (RT)65°C23°C
Time 4 hours2 hours12 hours
Yield (C-2 Product) 88-94% 65%40-55%
Side Product (C-5) < 1%15-20% (Bis-coupled)< 1%
Catalyst Load 3 mol% Pd3 mol% Pd5 mol% Pd
Observation Clean conversion.Significant side reactions.Sluggish; Cu-acetylide precipitates.

Mechanistic & Workflow Visualization

Reaction Workflow

The following diagram illustrates the sequential functionalization logic, moving from the di-halo precursor to the final diversified scaffold.

G Start 5-bromo-2-iodo-1H-imidazole (Starting Material) Protect Step 1: N-Protection (SEM-Cl, NaH) Start->Protect  Lock Tautomer   Inter 1-SEM-5-bromo-2-iodoimidazole (Activated Precursor) Protect->Inter  Yield: ~90%   Sono Step 2: Sonogashira Coupling (Pd/Cu, RT, Alkyne) Inter->Sono  Selective C-I Insertion   Product 2-Alkynyl-5-bromoimidazole (C-2 Functionalized) Sono->Product  Yield: ~92%   Suzuki Step 3: Suzuki Coupling (Optional C-5 Diversification) Product->Suzuki  Activate C-Br (Heat)  

Caption: Sequential workflow for the regioselective functionalization of the di-halogenated imidazole core.

Selectivity Mechanism (Catalytic Cycle)

This diagram highlights why the C-2 position reacts preferentially.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Selectivity Step) Pd0->OxAdd ComplexA Pd(II)-Ar(I) Fast (Kinetic) OxAdd->ComplexA  C-I Bond (Weak)   ComplexB Pd(II)-Ar(Br) Slow (Requires Heat) OxAdd->ComplexB  C-Br Bond (Strong)   TransMet Transmetalation (Cu-Acetylide) ComplexA->TransMet  Alkyne Entry   RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0  Regenerate Pd(0)  

Caption: Kinetic preference for Oxidative Addition at the C-I bond over the C-Br bond.

Troubleshooting & Optimization

  • Problem: Homocoupling of Alkyne (Glaser Coupling)

    • Cause: Presence of Oxygen in the solvent.

    • Solution: Rigorous degassing (freeze-pump-thaw or sparging with Ar for >15 mins). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the catalyst.

  • Problem: Incomplete Conversion

    • Cause: Catalyst deactivation or "poisoning" by the imidazole nitrogens.

    • Solution: Ensure the N-protecting group is stable. Increase catalyst loading to 5 mol%. Switch to a more labile ligand source like Pd(CH₃CN)₂Cl₂ with XPhos if the substrate is sterically hindered (though this may erode regioselectivity—monitor carefully).

  • Problem: Loss of Regioselectivity (C-5 coupling observed)

    • Cause: Reaction temperature too high.

    • Solution: Strictly maintain Temperature < 30°C. If the reaction is sluggish at RT, extend time rather than increasing heat.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Link

  • Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the imidazole ring via transition metal-catalyzed cross-coupling reactions.[5][6][7][8][9] Advanced Synthesis & Catalysis, 352(8), 1223-1276. Link

  • Schiefer, M., & Bunlaksananusorn, T. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles.[8] Organic & Biomolecular Chemistry. Link

  • Handa, S., et al. (2018).[10] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542-545. Link

Sources

The Strategic Utility of 5-Bromo-2-iodo-1H-imidazole in Sequential Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science, the imidazole scaffold remains a cornerstone of molecular design.[1][2] Its prevalence in biologically active compounds and functional materials necessitates versatile and efficient methods for its elaboration. Among the panoply of functionalized imidazoles, 5-bromo-2-iodo-1H-imidazole has emerged as a uniquely powerful building block, offering a gateway to intricate molecular architectures through controlled, sequential halogen exchange reactions. This guide provides an in-depth exploration of the strategic application of this reagent, focusing on the principles of its reactivity and offering detailed protocols for its use in the synthesis of complex imidazole derivatives.

The Chemistry and Synthesis of 5-Bromo-2-iodo-1H-imidazole

The synthetic utility of 5-bromo-2-iodo-1H-imidazole is rooted in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 2-position is significantly more labile and susceptible to metal-halogen exchange and oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-bromine bond at the 5-position. This reactivity difference is the linchpin for its application in sequential, site-selective functionalization.

The synthesis of 5-bromo-2-iodo-1H-imidazole is typically achieved through a two-step halogenation of the parent 1H-imidazole. The initial bromination furnishes 5-bromo-1H-imidazole, which is then subjected to iodination to yield the target compound.[3]

Mechanistic Principles of Halogen Exchange

While the primary application of 5-bromo-2-iodo-1H-imidazole is as a substrate for sequential functionalization, it is crucial to understand the underlying mechanisms of halogen exchange that govern its reactivity.

Metal-Halogen Exchange

A fundamental reaction in the functionalization of 5-bromo-2-iodo-1H-imidazole is the metal-halogen exchange, most commonly lithium-halogen exchange.[4] This process involves the reaction of an organolithium reagent, such as n-butyllithium, with the aryl halide. The exchange is kinetically controlled and preferentially occurs at the more labile carbon-iodine bond.[4] This generates a lithiated imidazole intermediate at the 2-position, which can then be trapped with a variety of electrophiles.

Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway involving a reversible "ate-complex" intermediate and a single-electron transfer (SET) pathway that generates radical intermediates.[4] The predominant pathway can be influenced by the specific substrates and reaction conditions.

The "Halogen Dance" Rearrangement

The "halogen dance" is a rearrangement reaction where a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring.[5] This process is typically base-mediated and proceeds through a series of deprotonation and halogen-metal exchange steps.[5] While not a direct application of 5-bromo-2-iodo-1H-imidazole as a reagent, understanding this phenomenon is critical when working with polyhalogenated heteroaromatics, as it can lead to isomeric impurities if not properly controlled. The driving force for the halogen dance is the formation of a more thermodynamically stable carbanionic intermediate.[5]

Application in Sequential Functionalization

The differential reactivity of the C-I and C-Br bonds in 5-bromo-2-iodo-1H-imidazole allows for a programmed, stepwise introduction of different substituents onto the imidazole core. This is a powerful strategy for building molecular complexity and accessing a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Selective Functionalization at the C2-Position

The initial functionalization almost invariably occurs at the C2-position due to the high reactivity of the C-I bond. This can be achieved through various methods, including:

  • Lithium-Halogen Exchange followed by Electrophilic Quench: As described mechanistically above, this is a robust method for introducing a wide array of functional groups.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: The C-I bond readily participates in reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups.[6][7] Catalyst control can be crucial for achieving high regioselectivity.[6][8]

Subsequent Functionalization at the C5-Position

Once the C2-position is functionalized, the remaining C-Br bond at the C5-position can be targeted. This typically requires more forcing reaction conditions compared to the initial C2-functionalization. Common methods include:

  • Lithium-Halogen Exchange: While less facile than with the C-I bond, lithium-bromine exchange can be induced, often with stronger organolithium reagents or at higher temperatures.

  • Magnesium-Halogen Exchange: The use of Grignard reagents can also effect the exchange at the C-Br bond.[4]

  • Palladium- or Copper-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various cross-coupling reactions, allowing for the introduction of a second, different substituent.

Experimental Protocols

The following protocols are representative examples of how 5-bromo-2-iodo-1H-imidazole can be utilized as a building block for sequential functionalization. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of N-protected 5-Bromo-2-iodo-1H-imidazole

Before sequential functionalization, it is often necessary to protect the imidazole nitrogen to prevent side reactions and improve solubility. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Materials:

  • 5-bromo-2-iodo-1H-imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 5-bromo-2-iodo-1H-imidazole (1.0 equivalent) in anhydrous DMF dropwise to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected 5-bromo-2-iodo-1H-imidazole.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol demonstrates the selective functionalization of the C2-position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-protected 5-bromo-2-iodo-1H-imidazole (from Protocol 1)

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the N-protected 5-bromo-2-iodo-1H-imidazole (1.0 equivalent), arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-1H-imidazole derivative.

Protocol 3: Functionalization of the C5-Position via Lithium-Halogen Exchange

This protocol illustrates the subsequent functionalization of the C5-position of the product from Protocol 2.

Materials:

  • N-protected 2-aryl-5-bromo-1H-imidazole (from Protocol 2)

  • n-Butyllithium (n-BuLi, 1.1 equivalents, solution in hexanes)

  • Electrophile (e.g., benzaldehyde, 1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-protected 2-aryl-5-bromo-1H-imidazole (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise to the cooled solution and stir for 30-60 minutes at -78 °C.

  • Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-disubstituted imidazole derivative.

Data Summary and Visualization

The following table summarizes the key reactivity differences that enable the sequential functionalization of 5-bromo-2-iodo-1H-imidazole.

PositionHalogenRelative Reactivity in Metal-Halogen ExchangeRelative Reactivity in Pd-Catalyzed Cross-CouplingTypical Reaction Conditions
C2IodineHighHighMild (e.g., n-BuLi at -78 °C; Pd-catalysis at RT to 80 °C)
C5BromineLowModerateMore forcing (e.g., s-BuLi or t-BuLi; higher temperatures for Pd-catalysis)

Diagrams of Key Processes

Synthesis_and_Functionalization cluster_synthesis Synthesis cluster_functionalization Sequential Functionalization Imidazole Imidazole 5-Bromo-1H-imidazole 5-Bromo-1H-imidazole Imidazole->5-Bromo-1H-imidazole Bromination 5-Bromo-2-iodo-1H-imidazole 5-Bromo-2-iodo-1H-imidazole 5-Bromo-1H-imidazole->5-Bromo-2-iodo-1H-imidazole Iodination 2-Functionalized-5-bromo-1H-imidazole 2-Functionalized-5-bromo-1H-imidazole 5-Bromo-2-iodo-1H-imidazole->2-Functionalized-5-bromo-1H-imidazole Selective C2 Functionalization (e.g., Suzuki Coupling) 2,5-Difunctionalized-1H-imidazole 2,5-Difunctionalized-1H-imidazole 2-Functionalized-5-bromo-1H-imidazole->2,5-Difunctionalized-1H-imidazole C5 Functionalization (e.g., Li-Halogen Exchange)

Caption: Synthetic route and sequential functionalization of 5-bromo-2-iodo-1H-imidazole.

Halogen_Exchange_Mechanism Aryl-Iodide R-I Ate_Complex [R-I-R']- Li+ Aryl-Iodide->Ate_Complex + R'-Li Organolithium R'-Li Organolithium->Ate_Complex Aryl-Lithium R-Li Ate_Complex->Aryl-Lithium Exchange Iodo-alkane R'-I Ate_Complex->Iodo-alkane

Caption: Simplified mechanism of Lithium-Iodine exchange via an "ate-complex".

Conclusion

5-Bromo-2-iodo-1H-imidazole is a testament to the power of strategic halogenation in modern organic synthesis. Its differential halogen reactivity provides a reliable and programmable platform for the construction of complex, highly substituted imidazoles. By understanding the underlying principles of metal-halogen exchange and transition metal-catalyzed cross-coupling reactions, researchers can harness the full potential of this versatile building block to accelerate the discovery of new pharmaceuticals and advanced materials. The protocols provided herein serve as a foundation for the exploration of its rich and diverse chemistry.

References

  • Wikipedia. Halogen dance rearrangement. [Link]

  • Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437. [Link]

  • Finkelstein Reaction. YouTube. [Link]

  • de Oliveira, R. S., de F. F. M. de, & de A. Barbosa, L. C. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Nitelet, A., Thessa, F., & Evano, G. (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 22(5), 781. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

  • SlidePlayer. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. [Link]

  • Iddon, B., & Khan, N. (1987). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1445-1452. [Link]

  • Turner, S. R., & Lindell, S. D. (1991). Metallation and metal-halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, (4), 879-883. [Link]

  • ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. [Link]

  • National Center for Biotechnology Information. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • ResearchGate. Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. [Link]

  • National Center for Biotechnology Information. Medicinal applications of (benz)imidazole- and indole-based macrocycles. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Tetrahedron, 70(40), 7359-7366. [Link]

  • UCL Discovery. Metal-Catalysed Halogen Exchange Reactions of Aryl Halides. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., & Dormer, P. G. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of organic chemistry, 75(5), 1733–1739. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-bromo-2-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-bromo-2-iodo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

The unique reactivity profile of 5-bromo-2-iodo-1H-imidazole, with two distinct carbon-halogen bonds, presents both an opportunity for selective, sequential derivatization and a challenge in controlling reaction outcomes. The acidic N-H proton further complicates matters, potentially interfering with catalytic cycles. This guide provides a systematic approach to troubleshooting and optimizing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for this substrate.

Troubleshooting Guide: From Low Yield to Unwanted Side Reactions

This section addresses specific experimental issues you might encounter. Each solution is based on a mechanistic understanding of the reaction, aiming to provide a logical path to success.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm observing very low conversion of my 5-bromo-2-iodo-1H-imidazole starting material. What are the likely causes and how can I fix it?

Answer: Low or no yield in a Suzuki-Miyaura coupling of this substrate can stem from several factors, primarily related to catalyst activity, base effectiveness, and the stability of the coupling partners.

Causality and Solutions:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the palladium catalyst into the carbon-halogen bond, is critical. The C-I bond is significantly more labile and reactive than the C-Br bond, making the 2-position the preferred site for initial coupling under milder conditions.[1] If you are targeting the C-I bond and still see no reaction, your palladium catalyst may not be active enough.

    • Solution: Switch to a more electron-rich and sterically demanding phosphine ligand, such as SPhos or XPhos, which can facilitate the oxidative addition step.[2] Ensure your palladium source, like Pd(OAc)₂ or a pre-catalyst, is of high quality.

  • Ineffective Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is base-mediated.[3] An inappropriate base can lead to a stalled catalytic cycle.

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly effective.[1] Ensure the base is finely ground to maximize surface area and is anhydrous, especially when using solvents like THF or dioxane.[1][4]

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially under harsh basic conditions or at elevated temperatures, leading to the formation of an arene byproduct and boric acid.

    • Solution: Use a milder base like K₃PO₄ or consider using a boronic ester (e.g., a pinacol ester), which is more stable. Running the reaction at the lowest effective temperature can also mitigate this side reaction.

  • Imidazole N-H Interference: The acidic proton on the imidazole ring can react with the base or the organometallic intermediates, potentially deactivating the catalyst or leading to unwanted side reactions.

    • Solution: While many couplings can be achieved with the unprotected imidazole,[5][6] persistent issues may necessitate N-protection. A BOC or SEM group can be employed and later removed.[7] Alternatively, using a stronger base in excess can sometimes overcome this issue by ensuring both deprotonation of the imidazole and facilitation of the catalytic cycle.

Issue 2: Lack of Selectivity in Coupling Reactions

Question: I want to selectively couple at the 2-position (C-I) but I'm getting a mixture of products, including coupling at the 5-position (C-Br) and di-substituted imidazole. How can I improve selectivity?

Answer: Achieving high selectivity hinges on exploiting the inherent difference in reactivity between the C-I and C-Br bonds. The C-I bond is weaker and more readily undergoes oxidative addition with Pd(0) catalysts.[8][9]

Causality and Solutions:

  • Reaction Conditions are Too Forcing: High temperatures and highly active catalysts can overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.

    • Solution: To favor C-I coupling, employ milder reaction conditions. This includes using a less reactive catalyst/ligand system and lowering the reaction temperature (e.g., 50-70 °C).[10]

  • Prolonged Reaction Times: Even under milder conditions, extended reaction times can lead to the slow, undesired coupling at the C-Br bond.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-substituted product is maximized.

Table 1: General Conditions for Selective C-I vs. C-Br Coupling

ParameterSelective C-I CouplingC-Br Coupling (after C-I is functionalized)
Temperature Lower (e.g., RT to 70 °C)Higher (e.g., 80-110 °C)[10]
Catalyst/Ligand Standard Pd catalysts (e.g., Pd(PPh₃)₄)More robust catalyst systems (e.g., with bulky, electron-rich ligands like Buchwald's biarylphosphines)
Base Milder bases (e.g., K₂CO₃)Stronger bases may be required (e.g., K₃PO₄, Cs₂CO₃)
Issue 3: Homocoupling of the Alkyne in Sonogashira Reactions

Question: In my Sonogashira coupling of a terminal alkyne to the 2-iodo position, I'm observing significant amounts of the alkyne dimer (Glaser coupling). What causes this and how can I prevent it?

Answer: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings and is typically mediated by the copper(I) co-catalyst in the presence of oxygen.[11]

Causality and Solutions:

  • Presence of Oxygen: Molecular oxygen can oxidize the copper(I) catalyst, which then promotes the oxidative dimerization of the alkyne.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use properly degassed solvents. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.[4]

  • High Copper Catalyst Loading: An excess of the copper co-catalyst can accelerate the rate of homocoupling.

    • Solution: Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol can be employed, although this may require a different palladium catalyst system and reaction conditions.[12]

Issue 4: N-Arylation in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination and instead of C-N bond formation, I am seeing significant N-arylation of the imidazole ring. How can I favor the desired C-N coupling?

Answer: N-arylation is a competing reaction pathway, especially with unprotected imidazoles. The choice of catalyst, ligand, and base is crucial in directing the reaction to the desired C-N coupling.

Causality and Solutions:

  • Ligand Choice: The ligand on the palladium catalyst plays a significant role in the regioselectivity of the coupling.

    • Solution: Bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald, are often effective in promoting C-N reductive elimination over N-arylation.

  • Protecting Group Strategy: The most straightforward way to prevent N-arylation is to protect the imidazole nitrogen.

    • Solution: As mentioned previously, protecting groups like BOC or SEM can be used to block the N-H site during the coupling reaction.[7]

Frequently Asked Questions (FAQs)

Q1: Do I always need to protect the imidazole N-H group?

A1: Not necessarily. Several protocols have been successfully developed for the cross-coupling of unprotected haloimidazoles.[5][6] However, if you are experiencing issues with side reactions like N-arylation, low yields, or catalyst deactivation, using a protecting group is a reliable strategy to improve the outcome.[7]

Q2: Which palladium catalyst and ligand should I start with for a Suzuki-Miyaura coupling at the 2-iodo position?

A2: A good starting point for the Suzuki-Miyaura coupling at the more reactive 2-iodo position is a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand. For simple couplings, Pd(PPh₃)₄ can also be effective.[10] If you encounter difficulties, switching to a more advanced catalyst system with a bulky, electron-rich biarylphosphine ligand is a logical next step.

Q3: What is the best base for Sonogashira couplings with 5-bromo-2-iodo-1H-imidazole?

A3: Sonogashira couplings are typically performed with an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[13] These bases also act as the solvent in many cases. The amine neutralizes the hydrogen halide formed during the reaction and helps to facilitate the catalytic cycle.

Q4: Can I perform a one-pot, two-step coupling to functionalize both the 2- and 5-positions?

A4: Yes, sequential, one-pot couplings are feasible and highly efficient.[1] You would first perform the coupling at the more reactive 2-iodo position under milder conditions. Then, without isolating the intermediate, you can introduce a second coupling partner and adjust the reaction conditions (e.g., increase temperature, add a more active catalyst) to facilitate the coupling at the less reactive 5-bromo position.

Experimental Workflows and Logic

A systematic approach to optimizing these cross-coupling reactions is crucial. The following diagrams illustrate a general workflow for optimization and a decision tree for troubleshooting common issues.

G cluster_0 Reaction Optimization Workflow A Define Goal: Selective mono-coupling at C2 or sequential di-coupling B Initial Screening: Standard Conditions (e.g., Pd(PPh3)4, K2CO3, 70°C) A->B C Analyze Results: Yield, Selectivity, Byproducts B->C D Reaction Successful? C->D E Proceed to Scale-up D->E Yes F Troubleshoot/Optimize D->F No G Vary Catalyst/Ligand (e.g., XPhos, SPhos) F->G H Screen Bases (K3PO4, Cs2CO3) F->H I Adjust Temperature F->I J Consider N-Protection F->J G->C H->C I->C J->C

Caption: A flowchart for systematic optimization of cross-coupling reactions.

G cluster_1 Troubleshooting Decision Tree Start Low Conversion? A Starting Material Consumed? Start->A B Check Catalyst Activity - Use fresh catalyst/ligand - Increase loading A->B No C Complex Mixture? A->C Yes D Identify Byproducts (e.g., Homocoupling, N-arylation) C->D Yes E Degassed Solvents? Inert Atmosphere? C->E No (Clean Reaction) G Consider N-Protection D->G E->B Yes F Re-run with rigorous inert technique E->F No

Caption: A troubleshooting decision tree for low reaction conversion.

Key Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 2-Iodo Position

  • Preparation: In a flame-dried Schlenk flask, add 5-bromo-2-iodo-1H-imidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely ground base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 70 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Schneider, R., & DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Retrieved from [Link]

  • Al-Hadedi, A. A. M., & Al-bayati, R. I. H. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 71(16), 6274–6277.
  • American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. Retrieved from [Link]

  • Dalmás, D. A., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed C−H arylation of SEM‐protected imidazole. Retrieved from [Link]

  • Viciu, M. S., et al. (2004). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. ResearchGate. Retrieved from [Link]

  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Retrieved from [Link]

  • Ye, S., & Wu, J. (2008). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry, 73(17), 6851–6853.
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886–6925.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Retrieved from [Link]

  • American Chemical Society. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Retrieved from [Link]

  • PubMed. (2008). Coupling reactions of bromoalkynes with imidazoles mediated by copper salts: synthesis of novel N-alkynylimidazoles. Retrieved from [Link]

  • American Chemical Society. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Retrieved from [Link]

  • Semantic Scholar. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • Frontiers. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Retrieved from [Link]

  • CORE. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. Retrieved from [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from [Link]

  • MDPI. (2024). Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (2022). C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 5-Bromo-2-Iodo-1H-Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-iodo-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical transformation. Here, we provide not just a protocol, but a comprehensive resource that includes troubleshooting guides and frequently asked questions to address the practical challenges you may encounter. Our approach is rooted in scientific principles and field-tested experience to ensure you can achieve a safe, efficient, and reproducible synthesis at a larger scale.

Understanding the Synthesis: A Two-Step Halogenation Strategy

The synthesis of 5-bromo-2-iodo-1H-imidazole is typically achieved through a sequential, two-step halogenation of the imidazole ring. This strategy allows for a controlled introduction of the halogen atoms, minimizing the formation of undesired byproducts. The overall workflow is as follows:

  • Bromination of 1H-Imidazole: The first step involves the regioselective bromination of the imidazole ring at the C-5 position to yield 5-bromo-1H-imidazole.

  • Iodination of 5-Bromo-1H-Imidazole: The intermediate, 5-bromo-1H-imidazole, is then subjected to iodination at the C-2 position to afford the final product, 5-bromo-2-iodo-1H-imidazole.

Synthesis_Workflow start 1H-Imidazole step1 Step 1: Bromination (NBS, Solvent) start->step1 intermediate 5-Bromo-1H-imidazole step1->intermediate step2 Step 2: Iodination (NIS, Base, Solvent) intermediate->step2 product 5-Bromo-2-iodo-1H-imidazole step2->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

A high-level overview of the two-step synthesis of 5-bromo-2-iodo-1H-imidazole.

Part 1: Detailed Experimental Protocols for Scale-Up

Step 1: Synthesis of 5-Bromo-1H-Imidazole

This procedure is designed for a 100 g scale synthesis of the intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1H-Imidazole68.08100 g1.471.0
N-Bromosuccinimide (NBS)177.98274 g1.541.05
Tetrahydrofuran (THF)-2 L--
Sodium Bicarbonate (Sat. Sol.)-1 L--
Brine (Sat. Sol.)-500 mL--
Anhydrous Magnesium Sulfate-50 g--

Protocol:

  • Reaction Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add 1H-imidazole (100 g, 1.47 mol) and tetrahydrofuran (THF, 2 L).

  • Cooling: Stir the mixture until the imidazole is fully dissolved and cool the solution to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS, 274 g, 1.54 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition of NBS is exothermic, and controlled addition is crucial to prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 10-15 °C.

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (1 L) to neutralize any acidic byproducts.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate (50 g).

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 5-bromo-1H-imidazole as a solid.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure 5-bromo-1H-imidazole.

Step 2: Synthesis of 5-Bromo-2-Iodo-1H-Imidazole

This procedure is based on the 100 g scale of the starting bromo-imidazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Bromo-1H-imidazole146.99100 g0.681.0
N-Iodosuccinimide (NIS)224.98168 g0.751.1
Sodium Hydride (60% dispersion in oil)40.0029.9 g0.751.1
Anhydrous Dimethylformamide (DMF)-1 L--
Saturated Sodium Thiosulfate Sol.-1 L--
Water-2 L--
Ethyl Acetate-2 L--

Protocol:

  • Reaction Setup: In a 5 L jacketed glass reactor, add a 60% dispersion of sodium hydride (29.9 g, 0.75 mol) in mineral oil and wash with hexanes (2 x 200 mL) to remove the oil. Suspend the washed sodium hydride in anhydrous dimethylformamide (DMF, 1 L) under a nitrogen atmosphere.

  • Deprotonation: Cool the suspension to 0-5 °C. Slowly add a solution of 5-bromo-1H-imidazole (100 g, 0.68 mol) in anhydrous DMF (500 mL) to the sodium hydride suspension. Maintain the temperature below 10 °C during the addition. Stir the mixture at this temperature for 1 hour to ensure complete deprotonation.

  • Iodination: Add N-iodosuccinimide (NIS, 168 g, 0.75 mol) portion-wise to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C and slowly quench by adding a saturated aqueous solution of sodium thiosulfate (1 L) to destroy any unreacted NIS.

    • Add water (2 L) and extract the product with ethyl acetate (3 x 700 mL).

    • Combine the organic layers, wash with water (2 x 1 L) and brine (1 L), and dry over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or an ethyl acetate/hexane mixture, to yield pure 5-bromo-2-iodo-1H-imidazole.

Part 2: Troubleshooting Guide

Troubleshooting issue Problem Encountered low_yield_s1 Low Yield in Step 1 (Bromination) issue->low_yield_s1 low_yield_s2 Low Yield in Step 2 (Iodination) issue->low_yield_s2 byproducts Presence of Byproducts (Di-halogenated, Isomers) issue->byproducts purification_issue Purification Issues (Oiling out, Poor recovery) issue->purification_issue cause1 Incomplete reaction? Insufficient NBS? Poor temperature control? low_yield_s1->cause1 cause2 Incomplete deprotonation? Degraded NIS? Insufficient reaction time? low_yield_s2->cause2 cause3 Incorrect stoichiometry? High reaction temperature? Poor mixing? byproducts->cause3 cause4 Inappropriate solvent system? Solution too concentrated? Cooling too rapidly? purification_issue->cause4 sol1 Solution: - Increase reaction time - Check NBS activity - Ensure controlled addition of NBS at low temp. cause1->sol1 sol2 Solution: - Ensure NaH is fresh and properly washed - Use fresh NIS - Extend reaction time and monitor by HPLC cause2->sol2 sol3 Solution: - Re-evaluate stoichiometry of halogenating agent - Maintain lower reaction temperature - Improve agitation in the reactor cause3->sol3 sol4 Solution: - Screen different recrystallization solvents - Use a more dilute solution - Allow for slow cooling to room temperature before icing cause4->sol4

A decision tree for troubleshooting common issues in the synthesis.
Issue Potential Cause Recommended Solution
Low Yield in Bromination (Step 1) Incomplete reaction due to insufficient NBS or short reaction time.Ensure the use of 1.05-1.1 equivalents of NBS. Monitor the reaction by HPLC to confirm the complete consumption of the starting material before work-up.
Formation of di-brominated byproducts due to poor temperature control.Maintain the reaction temperature below 10 °C during the addition of NBS. Slower, controlled addition is key at larger scales.
Low Yield in Iodination (Step 2) Incomplete deprotonation of 5-bromo-1H-imidazole.Use fresh, high-quality sodium hydride and ensure it is properly washed to remove the protective mineral oil. Allow sufficient time for the deprotonation to complete.
Degradation of N-iodosuccinimide (NIS).NIS can be sensitive to light and moisture. Use fresh, properly stored NIS for the reaction.
Presence of Di-halogenated Byproducts Incorrect stoichiometry of the halogenating agent.Carefully control the stoichiometry of NBS and NIS. For mono-halogenation, it is often better to use a slight excess of the halogenating agent and then purify, rather than risk incomplete reaction.
Localized high concentrations of reagents due to poor mixing.Ensure efficient mechanical stirring, especially in larger reactors, to maintain a homogeneous reaction mixture.
"Oiling Out" During Recrystallization The chosen solvent system is not ideal, or the solution is too concentrated.Screen a variety of solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is insoluble (e.g., hexanes, water).[1] Add the non-polar solvent dropwise to the hot solution until turbidity is observed, then clarify with a few drops of the polar solvent before allowing it to cool slowly.
The solution is cooled too rapidly.Allow the solution to cool slowly to room temperature to promote crystal formation before placing it in an ice bath.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why are N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) preferred over elemental bromine (Br₂) and iodine (I₂)?

A1: While elemental bromine and iodine can be used for halogenations, NBS and NIS offer several advantages, particularly for scale-up operations:

  • Safety: NBS and NIS are solids and are significantly easier and safer to handle than volatile and highly corrosive liquid bromine or solid iodine which can sublime.[2]

  • Selectivity: N-halo-succinimides can offer better regioselectivity in the halogenation of sensitive heterocyclic substrates, reducing the formation of over-halogenated byproducts.[3]

  • Milder Reaction Conditions: Reactions with NBS and NIS can often be carried out under milder conditions compared to those with elemental halogens.

Q2: What is the purpose of using sodium hydride in the iodination step?

A2: The imidazole ring is aromatic, but the N-H proton is acidic. Deprotonation of the imidazole nitrogen with a strong base like sodium hydride generates the imidazolide anion. This anion is significantly more electron-rich than the neutral imidazole, which greatly enhances its nucleophilicity and reactivity towards electrophilic iodinating agents like NIS, facilitating the substitution at the C-2 position.

Q3: How critical is temperature control during the halogenation steps?

A3: Temperature control is paramount. Halogenation reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to:

  • Increased Byproduct Formation: Higher temperatures can provide the activation energy for the formation of undesired isomers and di-halogenated products.

  • Runaway Reactions: In the worst-case scenario, poor heat management can lead to a dangerous runaway reaction.

  • Reagent Decomposition: Some reagents may be thermally unstable.

Q4: What are the key safety precautions when working with N-Iodosuccinimide (NIS) at scale?

A4: When handling NIS, especially in large quantities, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[4]

  • Ventilation: Handle NIS in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • Storage: Store NIS in a tightly sealed container, protected from light and moisture, and in a cool, dry place.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4][5]

  • Disposal: Dispose of NIS and any contaminated materials according to your institution's hazardous waste disposal procedures.

Q5: How can I effectively monitor the progress of these reactions at a larger scale?

A5: While TLC is useful for quick checks, for scalable and reproducible processes, High-Performance Liquid Chromatography (HPLC) is the preferred method for reaction monitoring. It provides quantitative data on the consumption of starting materials and the formation of products and byproducts, allowing for precise determination of reaction completion.[3]

References

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Convenient synthesis of polybrominated imidazole building blocks. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

  • QIU-GEN ZHANG, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • Baran Lab. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • arXiv. (n.d.). Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025). High-Yield Iodination Protocols Using N-Iodosuccinimide in Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the dihalogenated imidazole derivatives and introduction.... Retrieved from [Link]

  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. Retrieved from [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Retrieved from [Link]

  • ResearchGate. (2025). The first observation of cis and trans isomers for bibenzo[d]imidazole-based compounds influenced by halogen substituent effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • MDPI. (n.d.). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • National Institutes of Health. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]

  • PubMed. (n.d.). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0441481A - Halogenation of imidazoles.

Sources

preventing decomposition of 5-bromo-2-iodo-1H-imidazole during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-iodo-1H-imidazole

Status: Operational Ticket Topic: Stability & Reaction Optimization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Fragile Scaffold" Paradox

You are likely working with 5-bromo-2-iodo-1H-imidazole because it is a premier scaffold for multisubstituted imidazole synthesis.[1][2] Its value lies in the distinct reactivity profiles of its three functional sites:

  • N1-H: Acidic (pKa ~14), requires protection.[1][2]

  • C2-Iodine: Highly labile, ideal for selective metal-halogen exchange or oxidative addition (Suzuki/Sonogashira).[1][2]

  • C5-Bromine: More robust, reserved for secondary cross-couplings.[1][2]

The Problem: This molecule is chemically "nervous." It undergoes rapid decomposition via three primary modes:[1]

  • Protodeiodination: Loss of the C2-iodine atom (reverting to 5-bromoimidazole).[1]

  • Halogen Dance (Base-Catalyzed Scrambling): Migration of the C5-bromine to the C4 position, or scrambling of the iodine.

  • Oxidative Polymerization: Triggered by light or radical initiators acting on the weak C-I bond.[1][2]

This guide provides the protocols required to stabilize this reagent and control its reactivity.

Storage & Handling Protocols

Before running a reaction, ensure the starting material is not already compromised.[1][2]

ParameterSpecificationTechnical Rationale
Temperature -20°C (Freezer) The C-I bond dissociation energy (BDE) is low (~50-60 kcal/mol).[1] Thermal energy at RT can initiate slow radical cleavage.[1][2]
Atmosphere Argon/Nitrogen Iodine is susceptible to oxidative displacement.[1][2] Store under inert gas to prevent "browning" (iodine liberation).[1][2]
Light Amber Vial / Foil Photolysis cleaves the C-I bond, generating radicals that lead to oligomerization.[1][2]
State Solid (Dry) In solution, particularly in nucleophilic solvents (MeOH, DMF), the rate of decomposition accelerates 10x.[2]

Troubleshooting Guide: Reaction Optimization

Issue A: "I keep losing the Iodine (Protodeiodination) during Suzuki Coupling."

Diagnosis: The oxidative addition of Pd(0) into the C-I bond is fast.[1][2] However, if the transmetallation step is slow or if there is a proton source (water, acidic protons on the substrate), the Pd-Ar-I species will capture a proton and release the deiodinated product.

The Fix:

  • Switch to Anhydrous Conditions: Use strictly dry solvents (THF/Dioxane, <50 ppm H₂O).[1][2]

  • Use "Fast" Catalysts: Employ bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or Pd-PEPPSI-IPr ) to accelerate the catalytic cycle, minimizing the lifetime of the vulnerable Pd-intermediate.

  • Base Selection: Avoid hydroxide bases (KOH, NaOH) if possible.[1][2] Use Cs₂CO₃ or K₃PO₄ in anhydrous conditions.[1][2]

Issue B: "My product is a mixture of isomers (Halogen Dance)."

Diagnosis: You likely treated the unprotected imidazole with a strong base (e.g., n-BuLi or LDA).[1][2]

  • Mechanism: The base deprotonates the N1-H first.[1][2] If you add excess base, or if the temperature is too high (> -78°C), the base attacks the C4-H. This lithiated species facilitates the migration of the C5-Bromine to C4, leading to thermodynamic scrambling.[1]

The Fix: Rule #1: Never subject unprotected 5-bromo-2-iodoimidazole to strong organolithium bases. Protocol: Protect the Nitrogen first.[1][2]

  • SEM-Protection: (2-(Trimethylsilyl)ethoxymethyl chloride) is ideal as it stabilizes the ring and prevents coordination-assisted migration.[1]

  • Boc-Protection: Good, but less stable to strong nucleophiles.[1][2]

Visualizing the Decomposition Pathways

The following diagram illustrates the critical "Halogen Dance" mechanism and how N-protection arrests it.

HalogenDance Start 5-Bromo-2-iodo-1H-imidazole Base Add Strong Base (LDA/n-BuLi) Start->Base Path_Unprotected Unprotected Pathway Base->Path_Unprotected Direct Addition Path_Protected N-Protected Pathway (SEM/Boc) Base->Path_Protected Pre-protection Deprot_N N1-Deprotonation (Anion Formation) Path_Unprotected->Deprot_N Fast Stable Stable Lithiated Species (Ready for Reaction) Path_Protected->Stable Blocks N-H Acidity Deprot_C4 C4-Lithiation Deprot_N->Deprot_C4 Excess Base / >-78°C Dance HALOGEN DANCE (Br migrates C5 -> C4) Deprot_C4->Dance Thermodynamic Control Stable->Dance Only if T > -40°C

Caption: The "Halogen Dance" is driven by the acidity of the ring protons. N-protection removes the primary acidic site, significantly raising the energy barrier for scrambling.

Validated Protocols

Protocol A: Selective C2-Functionalization via TurboGrignard

Why this works: Standard Grignards are too slow; Lithium reagents are too aggressive (causing scrambling).[1][2] The "TurboGrignard" (i-PrMgCl[3]·LiCl) allows for selective Iodine exchange at 0°C without touching the Bromine or causing migration.[1][2]

Reagents:

  • Substrate: 1-SEM-5-bromo-2-iodoimidazole (N-protected)[1]

  • Reagent: i-PrMgCl[1][3]·LiCl (1.3M in THF)[2]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M concentration) under Argon.

  • Cool the solution to -20°C .

  • Add i-PrMgCl[1][2][3]·LiCl (1.1 equiv) dropwise over 5 minutes.[1][2]

  • Stir at -20°C to 0°C for 30 minutes.

    • Checkpoint: Take an aliquot, quench with D₂O, and check NMR/MS.[1][2] You should see >95% Deuterium incorporation at C2 and retention of Br at C5.[1][2]

  • Add your electrophile (Aldehyde, Ketone, etc.) at 0°C.[1][2]

  • Warm to RT and quench with sat. NH₄Cl.[1][2]

Protocol B: Selective C2-Suzuki Coupling (Preventing Deiodination)

Why this works: Uses a highly active catalyst system to perform the coupling faster than the rate of protodeiodination.[1][2]

Reagents:

  • Substrate: 5-bromo-2-iodo-1H-imidazole (or N-protected variant)[1]

  • Boronic Acid: 1.1 equiv[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd-PEPPSI-IPr (2 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[2]

  • Solvent: DME/Water (4:1) (Degassed thoroughly)

Step-by-Step:

  • Combine substrate, boronic acid, and base in a microwave vial.[1][2]

  • Add solvents and sparge with Argon for 15 minutes (Critical: Oxygen promotes homocoupling and decomposition).

  • Add Pd catalyst quickly under Argon flow.[1][2]

  • Seal and heat to 80°C (Oil bath) or 100°C (Microwave, 10 min).

    • Note: Microwave heating is preferred to minimize thermal exposure time.[1][2]

FAQ: Rapid Fire Support

Q: Can I use n-BuLi for the exchange? A: Only if you work at -78°C strictly and use the N-protected substrate.[1] If you use n-BuLi on the NH-imidazole, you generate a dianion which is solubility-challenged and prone to messy side reactions.[1]

Q: Why did my reaction turn black immediately? A: This indicates the liberation of elemental Iodine (


).[1][2] Your reaction likely had an oxidant present (air leak) or underwent radical decomposition.[1][2] Ensure all solvents are degassed.[1][2]

Q: Which protecting group is best? A:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Best for lithiation/Grignard chemistry.[1][2] Stable to base, removable with TBAF/Acid.[1][2]

  • Trityl (Trt): Good for preventing N-H acidity, but bulky.[1][2]

  • Boc: Risky for strong nucleophiles (Grignards might attack the carbonyl).[1][2]

References

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen dance reactions—A review."[1][2][4] Chem. Soc. Rev., 2007, 36 , 1046-1057.[1][2][4] Link

  • TurboGrignard Selectivity: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1][2][5] Angew.[1][2][3][5] Chem. Int. Ed., 2004, 43 , 3333-3336.[1][2][5] Link[2]

  • Imidazole Reactivity Overview: Bellina, F., et al. "Selective Palladium-Catalyzed Cross-Coupling Reactions of Imidazole Derivatives."[1][2] Synthesis, 2004, 15 , 2419-2440.[1][2] Link[2]

  • Protodeiodination Mechanisms: Choguill, H. S., & Ridd, J. H.[1][2][6] "The mechanism of protodeiodination of p-iodoaniline." J. Chem. Soc., 1961, 822-827.[1][2] Link[2]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-bromo-2-iodo-1H-imidazole and Other Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The strategic placement of halogen atoms on this five-membered heterocyclic ring can dramatically influence its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of the biological activities of 5-bromo-2-iodo-1H-imidazole against other halogenated imidazoles, offering insights into their potential as antimicrobial, antifungal, and anticancer agents. While direct comparative data for 5-bromo-2-iodo-1H-imidazole is emerging, this guide synthesizes available experimental data from closely related analogues to provide a predictive analysis of its performance.

The Influence of Halogenation on Imidazole's Bioactivity: A Mechanistic Overview

The introduction of halogens to the imidazole ring impacts its biological activity through several mechanisms. Halogenation can alter the molecule's lipophilicity, which affects its ability to penetrate cell membranes.[3] Furthermore, the electron-withdrawing nature of halogens can modulate the pKa of the imidazole ring, influencing its interaction with biological targets.[3] The position and type of halogen are critical, with different substitutions leading to varied biological outcomes.[4]

5-bromo-2-iodo-1H-imidazole: A Candidate for Enhanced Biological Activity?

The unique di-halogenation pattern of 5-bromo-2-iodo-1H-imidazole, featuring both a bromine and an iodine atom, suggests the potential for synergistic or enhanced biological effects. Iodine, being a large and polarizable atom, can form strong halogen bonds, which are increasingly recognized for their role in molecular recognition and binding to biological targets. Bromine, while also capable of halogen bonding, possesses different electronic and steric properties. This combination may lead to a unique interaction profile with microbial or cancer cell targets.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Halogenated imidazoles have demonstrated significant potential as antibacterial agents.[5][6] The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.[7]

Experimental Data Summary: Antibacterial Activity of Halogenated Imidazoles

CompoundTarget OrganismMIC (µg/mL)Reference
3α,7α-Di(pyridylmethyl)amino-5α-cholestaneStaphylococcus epidermidis 887E1[6]
Imidazole Derivative HL2 Gram-positive & Gram-negative strainsVaries[5][8]

The available data on various imidazole derivatives indicates that their antibacterial efficacy is highly dependent on the specific substitutions on the imidazole ring.[5][8] For instance, certain cholestane-based conjugates with imidazole moieties have shown high potency against Gram-positive bacteria.[6] While specific data for 5-bromo-2-iodo-1H-imidazole is not yet widely published, the presence of two halogen atoms suggests a strong potential for antimicrobial activity. The combination of bromine and iodine may enhance membrane disruption or enzyme inhibition compared to mono-halogenated counterparts.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for assessing the in vitro antibacterial activity of halogenated imidazoles.

I. Materials and Reagents:

  • Test compound (e.g., 5-bromo-2-iodo-1H-imidazole)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

II. Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, read the absorbance at 600 nm using a microplate reader.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the determination of the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism. The use of a standardized inoculum and media ensures reproducibility.

Antifungal Activity

The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, with many marketed drugs belonging to this class.[1] The primary mechanism of action for many antifungal imidazoles is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[3]

Structure-Activity Relationship Insights: Studies on various substituted imidazoles have shown that the nature and position of substituents significantly impact antifungal potency.[4] Electron-withdrawing groups on the imidazole ring can enhance activity.[4] Given that both bromine and iodine are electron-withdrawing, 5-bromo-2-iodo-1H-imidazole is predicted to exhibit notable antifungal properties.

Diagram: Postulated Mechanism of Action for Antifungal Imidazoles

Antifungal_Mechanism Halogenated_Imidazole Halogenated Imidazole (e.g., 5-bromo-2-iodo-1H-imidazole) Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Halogenated_Imidazole->Lanosterol_14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Substrate Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7) Seeding Seed cells in 96-well plate Cell_Culture->Seeding Compound_Dilution Serial Dilution of Halogenated Imidazole Treatment Treat cells with compound Compound_Dilution->Treatment Seeding->Treatment MTT_Addition Add MTT reagent Treatment->MTT_Addition Incubation Incubate (3-4 hours) MTT_Addition->Incubation Solubilization Solubilize formazan crystals Incubation->Solubilization Absorbance Read absorbance at 570 nm Solubilization->Absorbance Viability_Calc Calculate % Cell Viability Absorbance->Viability_Calc IC50_Det Determine IC50 Value Viability_Calc->IC50_Det

Caption: A typical workflow for evaluating the anticancer activity of a compound using the MTT assay.

Conclusion and Future Directions

The diverse biological activities of halogenated imidazoles make them a compelling class of compounds for further investigation in drug discovery. While direct experimental data on 5-bromo-2-iodo-1H-imidazole is still limited, the principles of structure-activity relationships strongly suggest its potential as a potent antimicrobial, antifungal, and anticancer agent. The unique combination of bromine and iodine may confer enhanced activity through a combination of electronic, steric, and halogen bonding effects.

Future research should focus on the synthesis and comprehensive biological evaluation of 5-bromo-2-iodo-1H-imidazole. Direct comparative studies against a panel of mono- and di-halogenated imidazoles will be crucial to elucidate the specific contributions of the bromo-iodo substitution pattern. Mechanistic studies will also be essential to identify the precise molecular targets and pathways affected by this promising compound.

References

  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]

  • Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Institutes of Health. [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46. [Link]

  • de Oliveira, C. B., et al. (2022). New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina. Marine Drugs, 20(1), 53. [Link]

  • Gül, H. İ., & Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3417-3430. [Link]

  • Jadhav, S., & Sharma, M. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129. [Link]

  • Kaur, H., et al. (2025). A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids. RSC Advances, 15, 12345-12367. [Link]

  • Lass-Flörl, C. (2006). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange-based functionalization. Request PDF. [Link]

  • Özkay, Y., et al. (2011). Synthesis and Primary Cytotoxicity Evaluation of New 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Archiv der Pharmazie, 344(1), 47-56. [Link]

  • Pătru, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

  • Request PDF. (n.d.). Antibacterial Activities of Imidazole-Based Compounds (A Review). ResearchGate. [Link]

  • Shishin, V. A., et al. (2024). The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. Antibiotics, 13(7), 606. [Link]

  • Soltani, F., et al. (2012). Quantitative Structure-Activity Relationships of Imidazole-Containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. International Journal of Molecular Sciences, 13(12), 16255-16279. [Link]

  • Taha, M. O., et al. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters. [Link]

  • Unawane, S., & Mahajan, S. (2025). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Request PDF. [Link]

  • Węgrzyn, G., & Golec, P. (2021). Antibacterial, Antifungal and Anticancer Activities of Compounds Produced by Newly Isolated Streptomyces Strains from the Szczelina Chochołowska Cave (Tatra Mountains, Poland). Antibiotics, 10(10), 1212. [Link]

  • Yadav, P., et al. (2013). Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjugates. Steroids, 78(1), 11-20. [Link]

  • Jadhav, S., & Sharma, M. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

  • Yamada, S., et al. (2023). Synthesis and in Vitro Cytotoxicity Evaluation of Jadomycins. Journal of Natural Products, 86(10), 2291-2300. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 19752-19779. [Link]

  • Soltani, F., et al. (2012). Quantitative Structure-Activity Relationships of Imidazole-Containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. PubMed. [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Grienke, U., et al. (2023). Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. Applied Sciences, 13(17), 9639. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 5-bromo-2-iodo-1H-imidazole for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and medicinal chemistry, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of drug discovery and development. Halogenated imidazoles, such as 5-bromo-2-iodo-1H-imidazole, are a class of compounds that garner significant interest due to their potential as pharmacophores and versatile synthetic building blocks.[1] Their biological activity is intrinsically linked to their precise molecular architecture, necessitating rigorous analytical characterization.[2]

This technical guide, designed for the discerning researcher, provides an in-depth comparative analysis of the spectroscopic techniques employed to confirm the structure of 5-bromo-2-iodo-1H-imidazole. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative spectroscopic principles.

The Analytical Imperative: Why Multi-faceted Spectroscopic Scrutiny is Crucial

Relying on a single analytical technique for structure elucidation is fraught with ambiguity. A comprehensive approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides a synergistic and robust confirmation of molecular identity. Each technique probes different aspects of the molecule's constitution, and their combined interpretation leaves little room for structural misassignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the 5-bromo-2-iodo-1H-imidazole molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 5-bromo-2-iodo-1H-imidazole is anticipated to be relatively simple, yet highly informative. The imidazole ring possesses a single proton, and the N-H proton will also be visible.

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C4-H7.17Singlet (s)
N1-H~12-14Broad Singlet (br s)

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

The downfield chemical shift of the C4-H proton is a direct consequence of the deshielding effects of the electronegative nitrogen atoms and the aromatic nature of the imidazole ring. The absence of adjacent protons results in a singlet multiplicity. The N-H proton is typically broad due to quadrupole broadening and exchange phenomena.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides a direct view of the carbon backbone of the molecule. Due to the influence of the halogen and nitrogen substituents, each carbon atom in the imidazole ring is expected to have a distinct chemical shift.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~90-100
C4~120-130
C5~110-120

The carbon atom bearing the iodine (C2) is expected to be the most upfield of the ring carbons due to the heavy atom effect of iodine. The C4 and C5 carbons will have chemical shifts typical for aromatic imidazoles, with the bromine at C5 inducing a downfield shift compared to an unsubstituted carbon.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 5-bromo-2-iodo-1H-imidazole.

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • 5-bromo-2-iodo-1H-imidazole sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS (0.03% v/v) as an internal standard (δ = 0.00 ppm).

  • Place the NMR tube into the spectrometer's probe and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum, setting appropriate parameters for spectral width, number of scans, and relaxation delay.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Process the spectra using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 5-bromo-2-iodo-1H-imidazole, the presence of bromine and iodine, with their characteristic isotopic patterns, provides a unique and definitive signature.

Expected Mass Spectrometry Data:

The molecular formula of 5-bromo-2-iodo-1H-imidazole is C₃H₂BrIN₂.[1] The calculated molecular weight is 272.87 g/mol .[1]

IonExpected m/zComments
[M]⁺272.87Molecular ion with a characteristic isotopic pattern due to Br (⁷⁹Br/⁸¹Br ≈ 1:1)
[M-Br]⁺193.93Loss of a bromine radical
[M-I]⁺145.95Loss of an iodine radical

The presence of the molecular ion peak at m/z 272.87, along with the distinctive isotopic pattern of bromine, provides strong evidence for the elemental composition of the molecule.[1]

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and analyze the fragmentation pattern of 5-bromo-2-iodo-1H-imidazole.

Apparatus:

  • Mass Spectrometer (e.g., ESI-TOF, GC-MS)

Reagents:

  • 5-bromo-2-iodo-1H-imidazole sample

  • Appropriate solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure:

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer using the appropriate ionization technique (e.g., electrospray ionization or electron impact).

  • Acquire the mass spectrum over a suitable m/z range.

  • Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify characteristic vibrational frequencies of different bonds.

Predicted Infrared (IR) Spectroscopy Data:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (imidazole)3100 - 3400Broad, Medium
C-H Stretch (aromatic)3000 - 3100Medium
C=N Stretch (imidazole ring)1580 - 1650Medium
C=C Stretch (imidazole ring)1400 - 1500Medium-Strong
C-Br Stretch500 - 600Strong
C-I Stretch~500Strong

The IR spectrum will be characterized by a broad N-H stretching absorption, typical for imidazoles.[3] The aromatic C-H stretch and the ring vibrations (C=N and C=C) further confirm the presence of the imidazole core.[3][4] The low-frequency region will be critical for observing the C-Br and C-I stretching vibrations.

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in 5-bromo-2-iodo-1H-imidazole.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., ATR crystal, KBr pellet press)

Reagents:

  • 5-bromo-2-iodo-1H-imidazole sample

  • Potassium bromide (KBr), if using the pellet method

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis for the structure confirmation of 5-bromo-2-iodo-1H-imidazole.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Compound 5-bromo-2-iodo-1H-imidazole NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Confirmed Structure of 5-bromo-2-iodo-1H-imidazole NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic confirmation of 5-bromo-2-iodo-1H-imidazole.

Conclusion

The structural confirmation of 5-bromo-2-iodo-1H-imidazole is achieved through a synergistic application of NMR, MS, and IR spectroscopy. While ¹H and ¹³C NMR provide the detailed atomic connectivity, Mass Spectrometry confirms the elemental composition and molecular weight with high accuracy. Infrared spectroscopy offers a rapid and effective method for identifying the key functional groups. The convergence of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure, a critical step in advancing this and other halogenated imidazoles in the drug development pipeline.

References

  • Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

  • ACS Publications. (n.d.). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-bromo-2-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-bromo-2-iodo-1H-imidazole is foundational to discovery. This dual-halogenated imidazole is a valuable building block in organic synthesis and medicinal chemistry.[1] However, its structure—containing both bromine and iodine—necessitates a rigorous and informed approach to waste management. Improper disposal not only poses a significant risk to environmental and human health but also represents a breach of regulatory compliance.

This guide provides a direct, procedural framework for the safe handling and disposal of 5-bromo-2-iodo-1H-imidazole. Moving beyond a simple checklist, we will explore the chemical reasoning that underpins these essential safety protocols, ensuring that every step is a self-validating component of a comprehensive laboratory safety system.

Core Hazard Assessment and Risk Mitigation

The primary risk during disposal stems from its halogenated nature. Thermal decomposition, if not properly controlled, can release hazardous and corrosive gases such as hydrogen bromide (HBr), hydrogen iodide (HI), and nitrogen oxides (NOx).[2][3]

Essential Personal Protective Equipment (PPE)

A proactive approach to safety begins with appropriate PPE. The following table summarizes the minimum requirements when handling 5-bromo-2-iodo-1H-imidazole in any form, including waste.

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side-shields or chemical splash goggles.[5]Protects against accidental splashes of solutions or contact with solid particulates, which can cause serious eye damage.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to irritation.[2][3] Hands should be washed thoroughly after handling.[6]
Body Protection Standard laboratory coat.Minimizes the risk of contamination to personal clothing.
Respiratory Use in a well-ventilated area or a certified chemical fume hood.[2]Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[3]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent chemical reactions and ensures that the waste stream is correctly routed for final disposal. Waste containing 5-bromo-2-iodo-1H-imidazole must be collected as hazardous waste and must never be discharged down the drain.[5][7]

Protocol for Solid Waste Collection

This includes unused pure compounds, contaminated consumables (e.g., weigh boats, paper towels), and personal protective equipment.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Solid Waste."[8]

  • Transfer Waste: Carefully transfer solid waste into the designated container using a spatula or brush. Avoid any actions that could generate dust.[6]

  • Seal and Store: Securely seal the container lid after each addition. Store the container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[2][8]

Protocol for Liquid Waste Collection

This includes reaction mixtures, mother liquors, and solvent rinsates from cleaning glassware.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Liquid Waste." A secondary containment tray is highly recommended.

  • Transfer Waste: Using a funnel, carefully pour liquid waste into the designated container.

  • Seal and Store: Securely cap the container. Do not overfill. Store alongside the solid halogenated waste container, away from incompatibles.

The Definitive Disposal Pathway: Controlled Incineration

Due to its high halogen content, the only environmentally sound and regulatory-compliant method for the final disposal of 5-bromo-2-iodo-1H-imidazole is controlled incineration at a licensed chemical destruction facility .[5][9]

The causality behind this directive is clear: high-temperature incineration ensures the complete destruction of the organic molecule. Critically, these facilities are equipped with flue gas scrubbing technology .[5] This is a non-negotiable requirement, as the scrubbers neutralize the acidic and toxic gases (HBr, HI, NOx) generated during combustion, preventing their release into the atmosphere. This entire process must be managed by a certified hazardous waste disposal vendor.[10]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. In the event of a spill, follow these steps:

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before attempting cleanup, don the full PPE outlined in the table above.

  • Contain and Clean:

    • For solid spills , gently cover the material with an absorbent pad to prevent dust from becoming airborne.[6]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[2][3]

    • Clean the spill area with a suitable solvent (e.g., ethanol, acetone), and collect the cleaning materials and rinsate as halogenated hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.[8]

Decontamination and Empty Container Disposal

Empty containers that once held 5-bromo-2-iodo-1H-imidazole must be managed as hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the container with a suitable laboratory solvent (e.g., acetone or ethanol) a minimum of three times.[5][9]

  • Collect Rinsate: Crucially, all rinsate from this procedure must be collected and disposed of as halogenated organic liquid waste .[5]

  • Final Container Disposal: Once triple-rinsed, the container can often be offered for recycling or reconditioning.[9] Alternatively, the container should be punctured or otherwise rendered unusable to prevent reuse and discarded according to institutional policy, which may include disposal in a sanitary landfill.[5]

Disposal Decision Workflow

To aid in the operational logistics of disposal, the following workflow diagram illustrates the decision-making process for segregating and managing waste streams containing 5-bromo-2-iodo-1H-imidazole.

G cluster_0 Step 1: Identification cluster_1 Step 2: Segregation cluster_2 Step 3: Collection & Decontamination cluster_3 Step 4: Final Disposal start Waste Generated: 5-bromo-2-iodo-1H-imidazole waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (e.g., excess reagent, contaminated gloves, weigh boats, silica gel) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvent rinsates, mother liquor) waste_type->liquid_waste Liquid container_waste Empty Stock Container waste_type->container_waste Empty Container solid_collection Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->solid_collection liquid_collection Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_collection decon Decontaminate via Triple Rinse Procedure container_waste->decon final_disposal Arrange Pickup by Certified Hazardous Waste Vendor solid_collection->final_disposal liquid_collection->final_disposal decon->liquid_collection Collect Rinsate container_disposal Dispose of Decontaminated Container per Institutional Policy (e.g., Recycle or Landfill) decon->container_disposal Dispose of Container incineration Final Disposal via Controlled Incineration with Flue Gas Scrubbing final_disposal->incineration

Figure 1: Decision workflow for proper segregation and disposal of 5-bromo-2-iodo-1H-imidazole waste.

References

  • SAFETY DATA SHEET for 2,5-dibromo-4-nitro-1H-imidazole. (2018). Acros PharmaTech Limited.
  • 5-Bromo-1H-imidazole-4-carbaldehyde Safety Data Sheet. CymitQuimica.
  • SAFETY DATA SHEET for 2-Bromo-1H-imidazole, 98%. (2014). Fisher Scientific Company.
  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • SAFETY DATA SHEET for 5-Bromo-2-methyl-4-nitro-1H-imidazole. Fisher Scientific Company.
  • Iodine Disposal For Businesses. Collect and Recycle.
  • Imidazole Waste Disposal Procedures. (2025). University of Washington, Environmental Health & Safety.
  • 2-BROMO-5-IODO-4-NITRO-1H-IMIDAZOLE (CAS No. 862895-48-5) SDS. Guidechem.
  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
  • Management of Hazardous Waste Pharmaceuticals. (2019). U.S. Environmental Protection Agency.
  • Buy 5-bromo-2-iodo-1H-imidazole | 857811-78-0. (2023). Smolecule.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET for Imidazole. (2025). Sigma-Aldrich.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。